Deoxypheganomycin D
Description
Structure
2D Structure
Properties
CAS No. |
69280-94-0 |
|---|---|
Molecular Formula |
C30H47N9O11 |
Molecular Weight |
709.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]hexanoyl]-[(2S)-4-amino-2-[[(2S)-2-(diaminomethylideneamino)-2-(3,5-dihydroxy-4-methylphenyl)acetyl]amino]-4-oxobutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C30H47N9O11/c1-13-18(40)9-14(10-19(13)41)22(38-29(34)35)24(45)37-16(11-20(32)42)27(48)39(17(28(49)50)12-21(43)44)26(47)15(7-5-6-8-31)36-25(46)23(33)30(2,3)4/h9-10,15-17,22-23,40-41H,5-8,11-12,31,33H2,1-4H3,(H2,32,42)(H,36,46)(H,37,45)(H,43,44)(H,49,50)(H4,34,35,38)/t15-,16-,17-,22-,23+/m0/s1 |
InChI Key |
JKRLNLPKBPUNDE-OLZZFSTQSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1O)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N([C@@H](CC(=O)O)C(=O)O)C(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)(C)C)N)N=C(N)N)O |
Canonical SMILES |
CC1=C(C=C(C=C1O)C(C(=O)NC(CC(=O)N)C(=O)N(C(CC(=O)O)C(=O)O)C(=O)C(CCCCN)NC(=O)C(C(C)(C)C)N)N=C(N)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
deoxy-pheganomycin D deoxypheganomycin D |
Origin of Product |
United States |
Foundational & Exploratory
Deoxypheganomycin D: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces cirratus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxypheganomycin D is a peptide antibiotic isolated from the bacterium Streptomyces cirratus. It exhibits specific inhibitory activity against mycobacteria, suggesting its potential as a lead compound in the development of novel antitubercular agents. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols, quantitative data, and a visualization of its biosynthetic pathway. While the original discovery and isolation report for this compound was not retrievable in its entirety, this guide consolidates available information on the closely related pheganomycins and cirratiomycins, also produced by S. cirratus, to present a probable methodology for its production and purification.
Introduction
The genus Streptomyces is a rich source of diverse secondary metabolites with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Streptomyces cirratus has been identified as the producer of several bioactive compounds, including pheganomycin, this compound, and cirratiomycins. This compound is of particular interest due to its specific action against mycobacteria. Its mode of action is believed to involve interference with the mycobacterial cell membrane and cell wall components. This document outlines the key scientific and technical aspects related to this promising natural product.
Physicochemical Properties and Structure
This compound is a complex peptide antibiotic. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C30H47N9O11 |
| Molecular Weight | 709.75 g/mol |
| CAS Number | 69280-94-0 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Discovery and Isolation from Streptomyces cirratus
Fermentation Protocol
A two-stage fermentation process is typically employed for the production of secondary metabolites from Streptomyces.
Seed Culture:
-
Prepare a seed medium containing (per liter): soluble starch (10 g), glucose (10 g), peptone (5 g), meat extract (3 g), yeast extract (3 g), and CaCO₃ (1 g). Adjust the pH to 7.2 before sterilization.
-
Inoculate the seed medium with a spore suspension or a vegetative mycelial culture of Streptomyces cirratus.
-
Incubate at 28°C for 48-72 hours on a rotary shaker at 180 rpm.
Production Culture:
-
Prepare a production medium containing (per liter): soybean meal (20 g), dextrin (25 g), NaCl (5 g), and CaCO₃ (4 g).
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate at 27°C for 72-96 hours in a fermenter with controlled aeration and agitation. Monitor the production of this compound using a suitable analytical method, such as HPLC.
Extraction and Purification Protocol
Extraction:
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Adjust the pH of the supernatant to neutral.
-
Add activated carbon (1-2% w/v) to the supernatant and stir for 1-2 hours to adsorb the antibiotic.
-
Collect the activated carbon by filtration.
-
Elute the adsorbed compounds from the activated carbon using an acidic aqueous acetone solution (e.g., 80% acetone in water, adjusted to pH 2 with HCl).
-
Concentrate the eluate under reduced pressure to remove acetone.
Purification: A multi-step chromatographic process is required to purify this compound to homogeneity.
-
Ion-Exchange Chromatography:
-
Apply the concentrated extract to a cation-exchange resin column (e.g., Dowex 50W x 2).
-
Wash the column with deionized water.
-
Elute the bound compounds with a linear gradient of ammonium hydroxide (0 to 1 N).
-
Collect fractions and test for activity against a susceptible mycobacterial strain.
-
-
Adsorption Chromatography:
-
Pool the active fractions and apply them to a column packed with Amberlite XAD-2 or a similar adsorbent resin.
-
Wash the column with water.
-
Elute with a stepwise gradient of methanol in water.
-
-
Gel Filtration Chromatography:
-
Further purify the active fractions using a Sephadex LH-20 column with methanol as the mobile phase.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Perform final purification using a reversed-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Caption: General workflow for the isolation and purification of this compound.
Structure Elucidation
The structure of this compound was determined through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are employed to elucidate the connectivity of atoms and the overall structure of the molecule.
Biosynthesis of Pheganomycins
Recent genomic studies on Streptomyces cirratus have identified the biosynthetic gene cluster responsible for the production of pheganomycin, a close analog of this compound. The biosynthesis is a hybrid of ribosomal and non-ribosomal peptide synthesis.
The proposed biosynthetic pathway involves the following key steps:
-
Ribosomal Synthesis of a Precursor Peptide: A precursor peptide is synthesized by the ribosome.
-
Synthesis of a Non-proteinogenic Amino Acid: A unique non-proteinogenic amino acid is synthesized by a dedicated set of enzymes.
-
Ligation: A peptide ligase joins the precursor peptide with the non-proteinogenic amino acid.
-
Post-translational Modifications: Further enzymatic modifications may occur to yield the final pheganomycin and its derivatives, including this compound.
The following diagram depicts the proposed biosynthetic pathway for pheganomycin.
Caption: Proposed biosynthetic pathway of pheganomycins in S. cirratus.
Biological Activity
This compound exhibits specific inhibitory activity against mycobacteria. The table below summarizes the reported biological activity.
| Organism | Activity | Concentration |
| Mycobacterium smegmatis ATCC 607 | Growth inhibition | - |
| Mycobacterium 607 | Partial growth inhibition | 28 µM |
The mechanism of action is thought to be related to the disruption of the cell membrane and/or the inhibition of cell wall biosynthesis.
Conclusion
This compound represents a promising antimycobacterial agent from a well-known antibiotic-producing bacterium, Streptomyces cirratus. While a complete, detailed report on its initial discovery and isolation remains to be fully elucidated from publicly available sources, the methodologies for related compounds and the understanding of its biosynthetic pathway provide a solid foundation for its further investigation and development. The unique hybrid ribosomal/non-ribosomal biosynthetic pathway also presents opportunities for bioengineering to generate novel analogs with improved therapeutic properties. This technical guide serves as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.
In-depth Technical Guide: Analysis of the Deoxypheganomycin D Biosynthetic Gene Cluster
Audience: Researchers, scientists, and drug development professionals.
Core Focus: Elucidation of the genetic and biochemical pathways responsible for the synthesis of Deoxypheganomycin D, a potent mycobacterial inhibitor.
Executive Summary
This compound is a natural product with notable bacteriostatic activity against Mycobacterium smegmatis.[1] Its complex chemical structure suggests a fascinating biosynthetic origin, likely involving a multi-enzymatic assembly line encoded by a dedicated biosynthetic gene cluster (BGC). However, a comprehensive analysis of the scientific literature reveals a significant knowledge gap: the biosynthetic gene cluster for this compound has not yet been identified or characterized.
This guide, therefore, serves a dual purpose. Firstly, it transparently addresses the current lack of specific data on the this compound BGC. Secondly, it provides a forward-looking framework for its future discovery and analysis by drawing parallels with the well-characterized biosynthesis of other complex natural products. This document will outline the general principles of BGC analysis, detail common experimental protocols, and propose a hypothetical biosynthetic pathway for this compound based on its known chemical structure. This approach aims to equip researchers with the necessary intellectual tools to pursue the identification and characterization of this elusive gene cluster.
The Current State of Knowledge on this compound
This compound is a specific inhibitor of mycobacteria, exhibiting bacteriostatic effects at concentrations as high as 7 x 10-5 M against Mycobacterium smegmatis ATCC 607.[1] Its mode of action appears to be related to the cell membrane and specific lipid components of the mycobacterial cell wall.[1] The chemical formula for this compound is C30H47N9O11, with a molecular weight of 709.75 g/mol .[2] While its biological activity and chemical properties are documented, the genetic blueprint for its synthesis remains unknown. The discovery and analysis of its BGC are critical next steps to enable bioengineering efforts for yield improvement and the generation of novel analogs with enhanced therapeutic properties.
General Principles of Biosynthetic Gene Cluster (BGC) Analysis
The biosynthesis of complex natural products like this compound is typically orchestrated by a contiguous set of genes known as a biosynthetic gene cluster (BGC).[3] These clusters often encode for large, multi-domain enzymes such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), along with tailoring enzymes that modify the core scaffold.[3][4] The general workflow for identifying and characterizing a BGC is as follows:
Proposed Methodologies for this compound BGC Analysis
Given the absence of specific data, this section outlines detailed, generalized experimental protocols that would be essential for the discovery and characterization of the this compound BGC.
Genome Sequencing and Bioinformatic Prediction
Objective: To obtain the complete genome sequence of the this compound-producing organism and identify putative BGCs.
Protocol:
-
Genomic DNA Extraction: High-quality genomic DNA will be isolated from the producing microbial strain using a standard phenol-chloroform extraction method or a commercial DNA extraction kit.
-
Genome Sequencing: The extracted genomic DNA will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to achieve a high-quality, contiguous genome assembly.
-
BGC Prediction: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[5] This tool identifies putative BGCs by detecting the presence of key biosynthetic genes (e.g., PKS, NRPS), tailoring enzymes, and regulatory and transport genes.[5]
Targeted Gene Inactivation
Objective: To confirm the involvement of a candidate BGC in this compound biosynthesis.
Protocol:
-
Selection of Target Gene: A key biosynthetic gene within the putative BGC, such as a PKS or NRPS gene, will be selected for inactivation.
-
Construction of Gene Disruption Cassette: A disruption cassette containing a selectable marker (e.g., an antibiotic resistance gene) flanked by regions homologous to the target gene will be constructed using standard molecular cloning techniques.
-
Transformation and Homologous Recombination: The disruption cassette will be introduced into the producing organism via protoplast transformation or conjugation. Homologous recombination will lead to the replacement of the target gene with the disruption cassette.
-
Mutant Verification: Successful gene knockout will be confirmed by PCR and Southern blot analysis.
-
Metabolite Analysis: The wild-type and mutant strains will be cultivated under production conditions. The culture extracts will be analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the abolishment of this compound production in the mutant strain.
Heterologous Expression
Objective: To express the entire BGC in a model host organism to confirm its function and facilitate further characterization.
Protocol:
-
Cloning of the BGC: The entire putative BGC will be cloned from the genomic DNA of the producing organism into a suitable expression vector using techniques such as TAR (Transformation-Associated Recombination) cloning or Gibson assembly.
-
Host Strain Selection: A well-characterized and genetically tractable host organism, such as Streptomyces coelicolor or Escherichia coli, will be chosen for heterologous expression.
-
Transformation of the Host: The expression vector containing the BGC will be introduced into the chosen host strain.
-
Cultivation and Metabolite Analysis: The recombinant host will be cultivated, and the culture extracts will be analyzed by HPLC and MS to detect the production of this compound.
Hypothetical Biosynthetic Pathway of this compound
Based on the chemical structure of this compound, a hypothetical biosynthetic pathway can be proposed. This pathway likely involves both non-ribosomal peptide synthesis and polyketide synthesis, a common feature in the biosynthesis of complex natural products.
This proposed pathway highlights the key stages in the biosynthesis:
-
Precursor Supply: The biosynthesis would initiate with the recruitment of various amino acid and malonyl-CoA extender units.
-
Core Scaffold Formation: A hybrid NRPS-PKS assembly line would iteratively condense these precursors to form a linear or cyclic peptide-polyketide intermediate. The modular nature of these enzymes dictates the sequence and type of building blocks incorporated.
-
Tailoring Reactions: A suite of tailoring enzymes would then modify the core scaffold through reactions such as hydroxylation, methylation, and cyclization to yield the final, biologically active this compound molecule.
Quantitative Data (Hypothetical)
While no quantitative data currently exists for the this compound BGC, the following table illustrates the type of data that would be generated and presented upon its discovery and characterization.
| Gene Name (Hypothetical) | Proposed Function | ORF Length (bp) | Predicted Protein Size (kDa) | Homology (Closest Known Match) |
| dphA | NRPS Module 1 | 3,500 | 128 | Actinomycin Synthetase |
| dphB | PKS Module 1 | 4,200 | 154 | Erythromycin Synthase |
| dphC | Methyltransferase | 950 | 35 | Mycinamicin Methyltransferase |
| dphD | Cytochrome P450 Hydroxylase | 1,200 | 44 | Rifamycin Hydroxylase |
| dphR | Transcriptional Regulator | 800 | 29 | SARP Family Regulator |
| dphT | ABC Transporter | 1,800 | 66 | Drug Efflux Pump |
Conclusion and Future Directions
The study of the this compound biosynthetic gene cluster represents a compelling frontier in natural product research. While the BGC remains to be discovered, the methodologies and conceptual frameworks outlined in this guide provide a clear roadmap for its future elucidation. The identification and characterization of this gene cluster will not only unveil novel enzymatic mechanisms but also pave the way for the rational design and biosynthesis of new this compound analogs with potentially improved efficacy and pharmacological properties, thus holding significant promise for the development of new anti-mycobacterial agents.
References
- 1. Mode of action of this compound on Mycobacterium smegmatis ATCC 607 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Frontiers | Discovery of an Abundance of Biosynthetic Gene Clusters in Shark Bay Microbial Mats [frontiersin.org]
- 4. Bacterial Biosynthetic Gene Clusters Encoding the Anti-cancer Haterumalide Class of Molecules: BIOGENESIS OF THE BROAD SPECTRUM ANTIFUNGAL AND ANTI-OOMYCETE COMPOUND, OOCYDIN A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Analysis of Biosynthetic Gene Clusters, Secretory, and Antimicrobial Peptides Reveals Environmental Suitability of Exiguobacterium profundum PHM11 [frontiersin.org]
A Tale of Two Molecules: Unraveling the Biosynthetic Pathway of Pheganomycin and its Elusive Counterpart, Deoxypheganomycin D
For Immediate Release
A comprehensive analysis of the biosynthetic pathways of Pheganomycin and Deoxypheganomycin D reveals a stark contrast in our current understanding of these structurally related peptide natural products. While the intricate and unique biosynthesis of Pheganomycin has been elucidated, the pathway to this compound remains enigmatic, presenting a compelling area for future research in natural product biosynthesis and drug discovery. This technical guide provides an in-depth comparison of the known biosynthesis of Pheganomycin with the structural characteristics of this compound, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction
Pheganomycin and this compound are peptide antibiotics with potential therapeutic applications. Pheganomycin, produced by the bacterium Streptomyces cirratus, exhibits activity against mycobacteria.[1] this compound has also been noted as a specific inhibitor of mycobacteria, particularly Mycobacterium smegmatis. Structurally, they share a common core, but differ in a key functional group, suggesting a divergence in their biosynthetic pathways. This guide will delve into the known biosynthetic machinery of Pheganomycin and compare its structure to this compound to postulate on its formation.
The Innovative Hybrid Biosynthesis of Pheganomycin
The biosynthesis of Pheganomycin is a remarkable example of a hybrid ribosomal and non-ribosomal peptide synthetase (NRPS) pathway.[2][3] This cooperative synthesis model is a departure from the canonical pathways for peptide antibiotic production. The biosynthetic gene cluster (BGC) for pheganomycin, identified in Streptomyces cirratus, orchestrates this complex process.
At the heart of this pathway is the ATP-grasp ligase, PGM1. This enzyme catalyzes the crucial step of ligating a non-proteinogenic amino acid, (S)-2-(3,5-dihydroxy-4-hydroxymethyl)phenyl-2-guanidinoacetic acid, to the N-terminus of a ribosomally synthesized precursor peptide.[2][3] This precursor peptide itself is encoded within the gene cluster and undergoes post-translational modification.
Key Enzymatic Steps in Pheganomycin Biosynthesis:
-
Ribosomal Synthesis of Precursor Peptide: A precursor peptide is synthesized by the ribosome. This peptide contains a core sequence that will become part of the final Pheganomycin molecule.
-
Synthesis of the Non-proteinogenic Amino Acid: A dedicated set of enzymes within the gene cluster is responsible for the synthesis of the unique non-proteinogenic amino acid side chain.
-
PGM1-mediated Ligation: The ATP-grasp ligase, PGM1, activates the non-proteinogenic amino acid and ligates it to the N-terminus of the precursor peptide.
-
Maturation and Release: Subsequent enzymatic modifications and cleavage steps likely lead to the final mature Pheganomycin.
Diagram of the Proposed Pheganomycin Biosynthetic Pathway:
Caption: Proposed hybrid ribosomal/non-ribosomal biosynthetic pathway for Pheganomycin.
The Mystery of this compound Biosynthesis
In stark contrast to Pheganomycin, the biosynthetic pathway of this compound remains completely uncharacterized. Extensive searches of the scientific literature and genomic databases have not revealed a corresponding biosynthetic gene cluster, the producing organism, or any enzymatic studies. This significant knowledge gap prevents a direct comparison of the biosynthetic pathways.
Structural Comparison: A Clue to Biosynthesis?
A comparison of the chemical structures of Pheganomycin and this compound provides the only current basis for speculating on the biosynthetic divergence. The key structural difference lies in the hydroxymethyl group on the phenyl ring of the non-proteinogenic amino acid. In Pheganomycin, this group is present, while in this compound, it is absent and replaced by a methyl group.
| Compound | Non-proteinogenic Amino Acid Side Chain |
| Pheganomycin | (S)-2-(3,5-dihydroxy-4-hydroxymethyl )phenyl-2-guanidinoacetic acid |
| This compound | (S)-2-(3,5-dihydroxy-4-methyl )phenyl-2-guanidinoacetic acid |
This single chemical modification suggests the action of a specific enzyme in the Pheganomycin pathway that is either absent or inactive in the biosynthesis of this compound. It is plausible that a hydroxylase is responsible for the addition of the hydroxyl group to a methyl-substituted precursor. Conversely, a reductase could potentially be involved in the formation of the methyl group from a more oxidized precursor, though the former is a more common biosynthetic transformation.
Logical Relationship Diagram for the Potential Biosynthetic Divergence:
Caption: Hypothetical divergence in the biosynthesis of the non-proteinogenic amino acid of Pheganomycin and this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the study of natural product biosynthesis. The following outlines the key methodologies employed in the elucidation of the Pheganomycin pathway.
Gene Deletion in Streptomyces cirratus
The creation of gene deletion mutants is fundamental to linking genes to their function in a biosynthetic pathway. For Streptomyces, this is typically achieved through homologous recombination.
Workflow for Gene Deletion:
Caption: General workflow for creating gene deletion mutants in Streptomyces.
Protocol Outline:
-
Construction of the Deletion Plasmid: Flanking regions of the target gene are PCR amplified and cloned into a suicide vector containing an antibiotic resistance marker.
-
Intergeneric Conjugation: The engineered plasmid is transferred from a donor E. coli strain to S. cirratus via conjugation.
-
Selection of Recombinants: Exconjugants are selected on media containing antibiotics that select for the resistance marker on the integrated plasmid.
-
Screening for Double Crossovers: Colonies are screened for the loss of the vector backbone, indicating a double homologous recombination event and gene replacement.
-
Verification: The deletion of the target gene is confirmed by PCR analysis and DNA sequencing of the genomic region.
In Vitro Reconstitution of PGM1 Activity
To confirm the function of the PGM1 enzyme, in vitro assays are performed using purified components.
Protocol Outline:
-
Overexpression and Purification of PGM1: The pgm1 gene is cloned into an expression vector, and the protein is overexpressed in a suitable host (e.g., E. coli). The protein is then purified to homogeneity.
-
Synthesis of Substrates: The ribosomally synthesized precursor peptide and the non-proteinogenic amino acid are chemically synthesized or biosynthesized and purified.
-
Enzyme Assay: The purified PGM1 enzyme is incubated with the precursor peptide, the non-proteinogenic amino acid, and ATP in a suitable buffer.
-
Product Analysis: The reaction mixture is analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the formation of the ligated product.
Quantitative Data
While detailed kinetic parameters for the enzymes in the Pheganomycin pathway are not extensively published, the primary literature reports on the outcomes of gene deletion and in vitro experiments provide qualitative and semi-quantitative data.
| Experiment | Observation | Implication |
| Δpgm1 mutant of S. cirratus | Abolished Pheganomycin production | PGM1 is essential for Pheganomycin biosynthesis. |
| In vitro assay with purified PGM1, precursor peptide, and NPAA | Formation of the correct ligated product confirmed by MS | PGM1 is the ligase responsible for joining the two key precursors. |
Conclusion and Future Directions
The biosynthesis of Pheganomycin represents a fascinating example of enzymatic cooperation between ribosomal and non-ribosomal synthesis machinery. The discovery of the PGM1 ligase and its role in this hybrid pathway has expanded our understanding of the diverse strategies employed in nature for the production of complex bioactive molecules.
The complete absence of information on the biosynthesis of this compound highlights a significant gap in our knowledge. Future research efforts should be directed towards identifying the producing organism and its genome to uncover the biosynthetic gene cluster for this compound. A comparative genomic and enzymatic analysis would undoubtedly provide profound insights into the evolutionary divergence of these pathways and the specific enzyme(s) responsible for the structural differences between these two molecules. Such studies could pave the way for the bioengineering of novel Pheganomycin analogs with improved therapeutic properties.
References
Deoxypheganomycin D and its Analogs: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxypheganomycin D is a peptide-based natural product identified as a specific and potent inhibitor of mycobacteria. Its unique structure and mode of action, targeting the cell envelope, make it an intriguing candidate for the development of novel anti-tuberculosis therapeutics. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its structure, biological activity, and known mechanism of action. Due to the limited availability of public research on specific analogs, this document also presents a generalized framework for investigating the structure-activity relationship (SAR) of this compound, drawing from established methodologies in antimicrobial peptide research. Detailed experimental protocols and conceptual visualizations are provided to guide future research in the exploration and optimization of this promising molecular scaffold.
Introduction
The rise of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the discovery and development of new classes of antibiotics with novel mechanisms of action. This compound, a peptide antibiotic, presents a promising starting point for such endeavors. It exhibits bacteriostatic activity against Mycobacterium smegmatis and its mode of action is believed to involve the disruption of the mycobacterial cell membrane and cell wall synthesis[1]. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the design of more potent, selective, and pharmaceutically viable analogs. This guide aims to consolidate the known data on this compound and provide a roadmap for future SAR studies.
Chemical Structure and Properties of this compound
This compound is a complex peptide molecule with the chemical formula C30H47N9O11[2][3]. Its structure features a unique combination of amino acid residues, including a 3,5-dihydroxy-4-methylphenylglycine moiety.
Key Structural Features:
-
Peptide Backbone: Composed of L-aspartic acid, L-lysine, 3-methyl-L-valine, and L-asparagine residues.
-
Aromatic Moiety: A dihydroxyphenylglycine derivative which is likely crucial for its biological activity.
-
Guanidino Group: The presence of a guanidino group contributes to the cationic nature of the molecule.
-
Tert-butyl Group: A bulky tert-butyl group is present on the 3-methyl-L-valine residue.
A 2D representation of the chemical structure of this compound is provided below.
Biological Activity and Mechanism of Action
This compound is a specific inhibitor of mycobacteria, with reported activity against Mycobacterium smegmatis ATCC 607. It exhibits a bacteriostatic effect at concentrations up to 7 x 10⁻⁵ M[1].
Quantitative Biological Data
While comprehensive SAR data for a series of analogs is not publicly available, the foundational study by Suzukake-Tsuchiya et al. (1988) provides key concentration-dependent effects of the parent compound[1].
| Compound | Target Organism | Assay | Concentration | Observed Effect | Reference |
| This compound | Mycobacterium smegmatis ATCC 607 | Growth Inhibition | 7 x 10⁻⁵ M | Bacteriostatic | [1] |
| This compound | Mycobacterium smegmatis ATCC 607 | Macromolecular Synthesis | 2.8 x 10⁻⁷ M | No significant inhibition of DNA, RNA, or protein synthesis. Marked decrease in [¹⁴C]glycerol incorporation into cell wall (13% of control) | [1] |
| This compound | Mycobacterium smegmatis ATCC 607 | Solute Transport | 7 x 10⁻⁶ M | Affects influx of leucine (but not thymidine) and efflux of thymidine (but not leucine) | [1] |
Mechanism of Action
The available evidence suggests that this compound's primary mode of action is the disruption of the mycobacterial cell envelope, encompassing both the cell membrane and cell wall synthesis[1]. This multi-faceted mechanism is a desirable trait for antibiotics as it can reduce the likelihood of resistance development.
The proposed mechanism of action is depicted in the following diagram:
References
Deoxypheganomycin D: A Technical Deep Dive into its Chemical Architecture and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxypheganomycin D is a member of the pheganomycin family of peptide antibiotics, first identified from the fermentation broth of Streptomyces cirratus. This document provides a comprehensive technical overview of the chemical structure and stereochemistry of this compound. It details the molecular framework, the precise spatial arrangement of its atoms, and the experimental methodologies employed for its structural elucidation. This guide is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and the development of novel antimicrobial agents.
Chemical Structure
This compound is a complex peptidic natural product with the molecular formula C₃₀H₄₇N₉O₁₁ and a molecular weight of 709.75 g/mol [1][2]. The molecule consists of a peptide backbone composed of several amino acid residues, including a non-proteinogenic amino acid.
The core structure is characterized by a peptide chain containing L-aspartic acid, L-lysine, a tert-leucine (3,3-dimethylbutanoyl) moiety, and an asparagine residue. This peptide core is N-terminally acylated with a unique guanidinoacetylated dihydroxyphenylacetic acid derivative. The systematic IUPAC name for this compound is ((2S)-2-((2S)-4-amino-2-(2-(3,5-dihydroxy-4-methylphenyl)-2-guanidinoacetamido)-4-oxobutanamido)-3,3-dimethylbutanoyl)-L-lysyl-L-aspartic acid[2].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₇N₉O₁₁ | [1][2] |
| Molecular Weight | 709.75 g/mol | [1][2] |
| CAS Number | 69280-94-0 | [1][2] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
Stereochemistry
The stereochemistry of this compound has been determined through a combination of spectroscopic analysis and the study of its biosynthetic pathway. The IUPAC name explicitly defines the stereochemical configuration at multiple chiral centers as (2S)[2].
The key chiral centers and their configurations are:
-
L-Aspartic acid: (2S)-configuration
-
L-Lysine: (2S)-configuration
-
tert-Leucine precursor: (2S)-configuration
-
Asparagine precursor: (2S)-configuration
-
Guanidino-dihydroxyphenylacetyl moiety: The stereocenter on the α-carbon is crucial for its biological activity.
The absolute configuration of these amino acid residues was likely determined by chiral HPLC analysis of the acid hydrolysate of the natural product and comparison with authentic standards. The stereochemistry of the non-proteinogenic amino acid component was likely established through detailed NMR spectroscopic analysis, including NOESY experiments, and potentially confirmed by total synthesis.
Experimental Protocols
While the original isolation and complete structural elucidation paper with detailed experimental protocols for this compound was not retrieved in the search, the general methodologies for isolating and characterizing similar peptide antibiotics from actinomycetes are well-established. Below are detailed, representative protocols based on standard practices in the field for the benefit of researchers.
Fermentation and Isolation
-
Inoculum Preparation: A well-sporulated culture of Streptomyces cirratus is used to inoculate a seed medium (e.g., yeast extract-malt extract broth). The culture is incubated at 28-30 °C for 2-3 days on a rotary shaker.
-
Production Fermentation: The seed culture is transferred to a production medium (e.g., soybean meal-glucose medium) and incubated for 5-7 days under the same conditions.
-
Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then subjected to extraction with a water-immiscible organic solvent such as ethyl acetate or n-butanol.
-
Purification: The crude extract is concentrated under reduced pressure and subjected to a series of chromatographic separations. This typically involves:
-
Adsorption chromatography on silica gel or Diaion HP-20 resin.
-
Size-exclusion chromatography on Sephadex LH-20.
-
Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA) or formic acid.
-
Structural Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the purified compound. Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns, which provide information about the amino acid sequence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments is conducted to determine the planar structure and stereochemistry.
-
¹H NMR: Provides information on the number and types of protons.
-
¹³C NMR: Provides information on the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same spin system, helping to piece together amino acid spin systems.
-
TOCSY (Total Correlation Spectroscopy): Shows all protons within a spin system, useful for identifying complete amino acid residues.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting the amino acid residues and identifying the peptide sequence.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the three-dimensional structure and the relative stereochemistry of the molecule.
-
-
Amino Acid Analysis: The purified peptide is hydrolyzed with 6N HCl, and the resulting amino acids are derivatized and analyzed by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the absolute configuration of the proteinogenic amino acid components by comparing their retention times with those of authentic L- and D-amino acid standards.
Biosynthesis and Logical Relationships
The biosynthesis of the related compound, pheganomycin, has been studied and involves a unique interplay between ribosomal and non-ribosomal peptide synthesis pathways[3][4]. A peptide ligase, Pgm1, is responsible for coupling a ribosomally synthesized precursor peptide with the non-proteinogenic amino acid[3][4]. This understanding of the biosynthesis provides a logical framework for the structure of this compound.
Caption: Logical workflow of the proposed biosynthesis of this compound.
Experimental Workflow for Structural Elucidation
The determination of the chemical structure and stereochemistry of a novel natural product like this compound follows a standardized workflow in natural product chemistry.
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Conclusion
This compound possesses a complex and well-defined chemical structure and stereochemistry. Its peptidic nature, incorporating a unique non-proteinogenic amino acid, makes it an interesting target for both total synthesis and further biological evaluation. The detailed understanding of its molecular architecture is fundamental for elucidating its mode of action as a specific inhibitor of mycobacteria and for the rational design of more potent and selective analogs in the ongoing search for new antibiotics.
References
Deoxypheganomycin D: A Technical Guide to its Spectroscopic Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for Deoxypheganomycin D. The information is tailored for researchers, scientists, and professionals involved in drug development who are interested in the chemical and physical properties of this natural product.
Introduction to this compound
This compound is a peptide antibiotic isolated from Streptomyces cirratus. It is recognized for its specific inhibitory activity against mycobacteria.[1][2] The compound's molecular formula is C₃₀H₄₇N₉O₁₁, with a monoisotopic mass of 709.33950335 Da.[1] It is typically supplied as a solid powder and is soluble in DMSO.[3]
Spectroscopic Data
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is critical for determining its elemental composition.
| Property | Value |
| Chemical Formula | C₃₀H₄₇N₉O₁₁ |
| Exact Mass | 709.33950335 Da |
| Molecular Weight | 709.7 g/mol |
¹H Nuclear Magnetic Resonance (NMR) Data
Specific ¹H NMR data for this compound is not available in the reviewed literature. The table below serves as a template for the type of data required for full structural elucidation.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
¹³C Nuclear Magnetic Resonance (NMR) Data
Specific ¹³C NMR data for this compound is not available in the reviewed literature. The table below serves as a template for the expected data.
| Position | Chemical Shift (δ, ppm) | Assignment |
Experimental Protocols
The following sections describe generalized experimental protocols for the isolation and spectroscopic analysis of natural products like this compound. These are based on standard laboratory practices, as the specific protocols for this compound were not detailed in the available literature.
Isolation of this compound
-
Fermentation: The producing organism, Streptomyces cirratus, is cultured in a suitable liquid medium under optimized conditions (e.g., temperature, pH, aeration, and incubation time) to maximize the production of this compound.
-
Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration. The bioactive component is then extracted from the supernatant and/or the mycelial cake using an appropriate organic solvent, such as ethyl acetate or n-butanol.
-
Purification: The crude extract is concentrated under reduced pressure and subjected to a series of chromatographic steps to isolate the pure compound. This may include:
-
Adsorption chromatography on silica gel or alumina.
-
Size-exclusion chromatography using resins like Sephadex.
-
Reversed-phase high-performance liquid chromatography (HPLC) for final purification.
-
Spectroscopic Analysis
-
Mass Spectrometry: A solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) is analyzed by high-resolution mass spectrometry, typically using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap analyzer.
-
NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). ¹H, ¹³C, and a suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer to determine the complete chemical structure and stereochemistry of the molecule.
Visualizations
The following diagrams illustrate the general workflow for the study of this compound and its proposed mechanism of action.
Figure 1. A generalized experimental workflow for the isolation and structural elucidation of this compound.
Figure 2. A logical diagram illustrating the proposed mechanism of action for this compound as a mycobacterial cell wall synthesis inhibitor.
References
Deoxypheganomycin D: An In-depth Technical Guide on its Mechanism of Action in Mycobacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxypheganomycin D is an antimicrobial agent that has demonstrated specific inhibitory activity against mycobacteria. This technical guide provides a detailed overview of the current understanding of its mechanism of action, primarily based on foundational research conducted on Mycobacterium smegmatis ATCC 607. The evidence points towards a multi-faceted effect on the mycobacterial cell envelope, involving both the cell membrane and the biosynthesis of specific cell wall lipid components. This document summarizes the key quantitative data, outlines the experimental protocols used in its study, and presents visual representations of the proposed mechanisms and experimental workflows.
Core Mechanism of Action
This compound exhibits a bacteriostatic effect on Mycobacterium smegmatis at concentrations as high as 7 x 10-5 M.[1][2] Its primary mode of action is not directed at the major biosynthetic pathways of DNA, RNA, or protein synthesis. Instead, the compound appears to target the integrity and synthesis of the mycobacterial cell envelope.[1]
The proposed mechanism involves a dual effect:
-
Inhibition of Cell Wall Synthesis: this compound significantly curtails the incorporation of precursors into the cell wall, suggesting an interference with the synthesis of essential lipid components.[1]
-
Alteration of Cell Membrane Permeability: The compound affects the transport of specific molecules across the cell membrane, indicating a disruption of its normal function.[1]
Notably, this compound does not show cross-resistance with several other classes of antibiotics, including aminoglycosides (paromomycin, kanamycin, streptomycin), capreomycin, viomycin, and streptothricin, suggesting a distinct molecular target.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the investigation of this compound's effects on M. smegmatis.
| Parameter | Concentration of this compound | Observed Effect | Reference |
| Growth Inhibition | 7 x 10-5 M | Bacteriostatic inhibition of M. smegmatis ATCC 607 growth. | [1][2] |
| Macromolecular Synthesis | 2.8 x 10-7 M | No significant inhibition of DNA, RNA, or protein synthesis. | [1] |
| Cell Wall Synthesis | 2.8 x 10-7 M | Marked decrease in [14C]glycerol incorporation into the cell wall (13% of control). | [1] |
| Leucine Influx | 7 x 10-6 M | Affected (specific quantitative data not provided). | [1] |
| Thymidine Influx | 7 x 10-6 M | Not affected. | [1] |
| Leucine Efflux | 7 x 10-6 M | Not affected. | [1] |
| Thymidine Efflux | 7 x 10-6 M | Affected (specific quantitative data not provided). | [1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments that elucidated the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
-
Microorganism: Mycobacterium smegmatis ATCC 607.
-
Culture Medium: Sauton's medium.
-
Method: A serial dilution of this compound was prepared in the culture medium. The tubes were then inoculated with a standardized suspension of M. smegmatis.
-
Incubation: The cultures were incubated at 37°C and observed for growth.
-
Endpoint: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth.
Macromolecular Synthesis Assays
-
Objective: To assess the effect of this compound on the synthesis of DNA, RNA, and protein.
-
Methodology:
-
M. smegmatis cultures were grown to the mid-log phase.
-
The cultures were treated with this compound (2.8 x 10-7 M).
-
Radiolabeled precursors were added to the cultures: [3H]thymidine for DNA synthesis, [3H]uridine for RNA synthesis, and [14C]leucine for protein synthesis.
-
After a defined incubation period, the reactions were stopped by the addition of trichloroacetic acid (TCA).
-
The acid-insoluble precipitates were collected on filters, washed, and the radioactivity was measured using a scintillation counter.
-
The incorporation of radiolabeled precursors in treated cells was compared to that in untreated control cells.
-
Cell Wall Synthesis Assay
-
Objective: To determine the effect of this compound on the synthesis of the mycobacterial cell wall.
-
Methodology:
-
M. smegmatis cultures were grown in the presence of this compound (2.8 x 10-7 M).
-
[14C]glycerol was added as a precursor for cell wall lipid synthesis.
-
After incubation, the cells were harvested, and the cell wall fraction was isolated.
-
The radioactivity incorporated into the cell wall fraction was measured and compared to an untreated control.
-
Membrane Permeability Assay (Influx and Efflux)
-
Objective: To evaluate the effect of this compound on the influx and efflux of small molecules across the cell membrane.
-
Methodology for Influx:
-
M. smegmatis cells were pre-incubated with this compound (7 x 10-6 M).
-
Radiolabeled [14C]leucine or [3H]thymidine was added to the cell suspension.
-
At various time intervals, aliquots were removed, filtered, and washed to remove extracellular radioactivity.
-
The radioactivity retained by the cells was measured to determine the rate of influx.
-
-
Methodology for Efflux:
-
M. smegmatis cells were first loaded with radiolabeled [14C]leucine or [3H]thymidine.
-
The cells were then washed and resuspended in a medium containing this compound (7 x 10-6 M).
-
At different time points, the radioactivity released into the supernatant was measured to determine the rate of efflux.
-
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed dual mechanism of this compound on the mycobacterial cell envelope.
Experimental Workflow for Macromolecular Synthesis Assay
Caption: Workflow for assessing the impact on macromolecular synthesis.
Logical Relationship of Membrane Permeability Effects
Caption: Differential effects on molecular transport across the cell membrane.
References
Investigating the Enigmatic Target of Deoxypheganomycin D in the Mycobacterial Cell Wall: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxypheganomycin D, a natural product, has demonstrated specific inhibitory activity against mycobacteria. Early investigations have pointed towards the mycobacterial cell wall and membrane as the primary sites of its action. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, based on available data. It also outlines detailed, illustrative experimental protocols for the elucidation of its precise molecular target within the complex mycobacterial cell envelope. This document is intended to serve as a resource for researchers aiming to further investigate this compound and its potential as an antitubercular agent.
Introduction
The cell wall of Mycobacterium tuberculosis and other mycobacterial species is a complex and unique structure, essential for their survival and virulence. It serves as a formidable barrier against many antibiotics, making it a prime target for the development of new therapeutic agents.[1][2] The cell wall is primarily composed of a peptidoglycan layer covalently linked to arabinogalactan, which is further esterified with long-chain fatty acids known as mycolic acids.[3][4][5] This intricate mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, along with other lipids and proteins, creates a highly impermeable barrier.[3][4]
This compound is an antimicrobial compound that has shown specific activity against mycobacteria.[6][7] A pivotal, yet dated, study on its mode of action in Mycobacterium smegmatis suggests a multi-faceted effect, implicating both the cell membrane and lipid components of the cell wall.[6] This guide synthesizes the existing data on this compound and proposes a roadmap for future research to precisely identify its molecular target.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the foundational study by Suzukake-Tsuchiya et al. (1988) on the effect of this compound on M. smegmatis ATCC 607.
Table 1: Antimicrobial Activity of this compound
| Parameter | Value | Organism | Reference |
| Bacteriostatic Concentration | As high as 7 x 10-5 M | M. smegmatis ATCC 607 | [6] |
Table 2: Effect of this compound on Macromolecular Synthesis and Cell Wall Integrity
| Concentration of this compound | Effect | Target Process | Organism | Reference |
| 2.8 x 10-7 M | Marked decrease (13% of control) in [14C]glycerol incorporation | Cell wall synthesis | M. smegmatis ATCC 607 | [6] |
| 2.8 x 10-7 M | No significant inhibition | DNA, RNA, or protein synthesis | M. smegmatis ATCC 607 | [6] |
| 7 x 10-6 M | Affected influx | Leucine uptake | M. smegmatis ATCC 607 | [6] |
| 7 x 10-6 M | Unaffected influx | Thymidine uptake | M. smegmatis ATCC 607 | [6] |
Proposed Mechanism of Action and Experimental Workflows
Based on the initial findings, this compound appears to have a dual effect on the mycobacterial cell. The following diagrams illustrate the proposed mechanism and a general workflow for its target identification.
Caption: Proposed dual mechanism of this compound action.
Caption: General workflow for identifying the molecular target.
Detailed Experimental Protocols
The following protocols are illustrative and based on established methodologies for studying mycobacterial cell walls and identifying antibiotic targets.
Protocol for Analysis of Mycolic Acid Synthesis Inhibition
This protocol describes a method to determine if this compound inhibits the synthesis of mycolic acids, key lipid components of the mycobacterial cell wall.
Objective: To quantify the effect of this compound on mycolic acid biosynthesis in M. smegmatis.
Materials:
-
M. smegmatis culture
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)
-
This compound
-
[1-14C]acetic acid (radiolabel)
-
Saponification reagent (15% tetrabutylammonium hydroxide)
-
Acidification reagent (hydrochloric acid)
-
Extraction solvents (diethyl ether, chloroform, methanol)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., petroleum ether/acetone 95:5 v/v)
-
Phosphorimager or autoradiography film
Procedure:
-
Grow M. smegmatis in Middlebrook 7H9 broth to mid-log phase.
-
Aliquot the culture into tubes and add this compound at various concentrations (including a no-drug control).
-
Incubate for a defined period (e.g., 24 hours).
-
Add [1-14C]acetic acid to each tube and incubate for a further 8-12 hours to allow for incorporation into newly synthesized fatty acids and mycolic acids.
-
Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Extract the total lipids from the cell pellet using a mixture of chloroform and methanol.
-
Saponify the lipid extract by heating with the saponification reagent to cleave the mycolic acids from the arabinogalactan.
-
Acidify the mixture and extract the free mycolic acids with diethyl ether.
-
Evaporate the solvent and dissolve the mycolic acid methyl esters (MAMEs) in a suitable solvent.
-
Spot the MAMEs onto a TLC plate and develop the chromatogram.
-
Visualize the radiolabeled mycolic acids using a phosphorimager or by exposing the TLC plate to autoradiography film.
-
Quantify the intensity of the spots to determine the level of mycolic acid synthesis inhibition.
Protocol for Target Identification using Resistant Mutant Selection and Whole-Genome Sequencing
This protocol outlines a genetic approach to identify the potential target of this compound by selecting for resistant mutants and identifying the causative mutations.
Objective: To identify the gene(s) responsible for resistance to this compound, thereby indicating its likely target.
Materials:
-
M. smegmatis culture
-
Middlebrook 7H10 agar plates
-
This compound
-
DNA extraction kit
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for variant calling and analysis
Procedure:
-
Grow a large population of M. smegmatis in liquid culture.
-
Plate a high density of cells onto Middlebrook 7H10 agar plates containing a concentration of this compound that is inhibitory to the wild-type strain (e.g., 2-4 times the Minimum Inhibitory Concentration).
-
Incubate the plates until resistant colonies appear.
-
Isolate individual resistant colonies and re-streak them on selective agar to confirm resistance.
-
Grow the confirmed resistant mutants in liquid culture and extract their genomic DNA.
-
Perform whole-genome sequencing of the resistant mutants and the parental wild-type strain.
-
Align the sequencing reads to the M. smegmatis reference genome.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant mutants but not in the wild-type strain.
-
Analyze the identified mutations to determine the affected genes. Genes that are consistently mutated across independently isolated resistant strains are strong candidates for being the target of this compound or being involved in its mechanism of action.
Conclusion and Future Directions
The available evidence strongly suggests that this compound disrupts the integrity of the mycobacterial cell envelope, likely through a dual action on the cell membrane and the biosynthesis of cell wall lipids. However, the precise molecular target remains to be elucidated. The experimental approaches outlined in this guide, particularly the combination of biochemical assays and modern genetic techniques, provide a clear path forward for the definitive identification of this compound's target. Unraveling this mechanism will be a critical step in evaluating its potential for further development as a novel anti-tuberculosis drug. Future research should also focus on synthesizing analogs of this compound to explore structure-activity relationships and potentially improve its efficacy and pharmacokinetic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Drugs that Inhibit Mycolic Acid Biosynthesis in Mycobacterium tuberculosis | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Drugs that inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action of this compound on Mycobacterium smegmatis ATCC 607 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
Deoxypheganomycin D: A Technical Guide to a Novel Anti-Mycobacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxypheganomycin D has been identified as a specific inhibitor of mycobacteria, demonstrating bacteriostatic activity against Mycobacterium smegmatis.[1] Its unique mode of action, which appears to involve the mycobacterial cell membrane and specific lipid components of the cell wall, coupled with a lack of cross-resistance to several existing antibiotics, positions it as a compound of interest for further investigation in the fight against mycobacterial diseases, including tuberculosis.[1] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its known anti-mycobacterial activity, and presents detailed experimental protocols for its further evaluation as a potential therapeutic agent.
Introduction
Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery and development of novel anti-mycobacterial agents with unique mechanisms of action. This compound is a peptide antibiotic that has shown promise as a specific inhibitor of mycobacteria.[1] Early studies on Mycobacterium smegmatis ATCC 607 revealed its bacteriostatic properties and suggested a mechanism of action distinct from many currently used antibiotics.[1] This document serves as a technical resource for researchers, outlining the foundational data on this compound and providing standardized protocols to guide future in-depth studies into its efficacy, mechanism of action, and therapeutic potential.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 69280-94-0 | [2][3] |
| Molecular Formula | C30H47N9O11 | [2][3] |
| Molecular Weight | 709.75 g/mol | [2][3] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [2] |
In Vitro Anti-Mycobacterial Activity
The primary research on this compound has focused on its activity against Mycobacterium smegmatis ATCC 607. The key findings from these studies are summarized below.
| Parameter | Concentration | Observation | Species | Reference |
| Growth Inhibition | As high as 7 x 10⁻⁵ M | Bacteriostatic | M. smegmatis | [1] |
| Partial Growth Inhibition | 2.8 x 10⁻⁷ M | No significant inhibition of DNA, RNA, or protein synthesis. Marked decrease (13% of control) in [¹⁴C]glycerol-derived radioactivity in cell walls. | M. smegmatis | [1] |
| Membrane Effects | 7 x 10⁻⁶ M | Affects influx of leucine (but not thymidine) and has the reverse effect on efflux. | M. smegmatis | [1] |
| Cross-Resistance | Not Applicable | No cross-resistance observed with paromomycin, capreomycin, viomycin, streptothricin, kanamycin, and streptomycin. | M. smegmatis | [1] |
Proposed Mechanism of Action
The available data suggests that this compound's anti-mycobacterial effect is related to its impact on the cell membrane and specific lipid components of the cell wall.[1] The compound appears to disrupt the normal functioning of the cell membrane, as evidenced by its effects on leucine influx and efflux.[1] Furthermore, the significant reduction in the incorporation of glycerol-derived radioactivity into the cell walls of treated M. smegmatis points towards an inhibition of cell wall biosynthesis, potentially targeting the synthesis or transport of lipid precursors.[1]
Caption: Hypothesized mechanism of this compound targeting cell wall lipid synthesis and membrane transport.
Experimental Protocols
The following are detailed, standardized protocols for the further evaluation of this compound as an anti-mycobacterial agent.
Minimum Inhibitory Concentration (MIC) Determination against Mycobacterium tuberculosis
This protocol is adapted from standard broth microdilution methods for M. tuberculosis.
References
An In-depth Technical Guide on the Biological Activity Spectrum of Deoxypeganomycin D
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature on Deoxypeganomycin D is limited. This guide summarizes the currently accessible data and provides generalized experimental protocols for further investigation. The experimental methodologies described are standard accepted practices and are not derived from studies conducted specifically on Deoxypeganomycin D unless otherwise cited.
Introduction
Deoxypeganomycin D is a natural product that has been identified as a specific inhibitor of mycobacteria.[1] Its biological activity, particularly its impact on bacterial cell processes, has been the subject of initial scientific inquiry. This document aims to provide a comprehensive overview of the known biological activities of Deoxypeganomycin D, detail relevant experimental protocols for its study, and visualize its mechanism of action and potential screening workflows.
Quantitative Data on Biological Activity
The primary reported biological activity of Deoxypeganomycin D is its bacteriostatic effect against Mycobacterium smegmatis ATCC 607.[1] The compound inhibits the growth of this non-pathogenic model organism for mycobacterial research. Notably, it does not show cross-resistance with several other classes of antibiotics, including aminoglycosides (paromomycin, kanamycin, streptomycin), polypeptide antibiotics (capreomycin, viomycin), and streptothricin.[1]
| Biological Target | Activity | Concentration | Observations | Reference |
| Mycobacterium smegmatis ATCC 607 | Bacteriostatic | As high as 7 x 10-5 M | Inhibits in vitro growth. | [1] |
| Mycobacterium smegmatis ATCC 607 | Partial Growth Inhibition | 2.8 x 10-7 M | Does not significantly inhibit DNA, RNA, or protein synthesis at this concentration. | [1] |
| Mycobacterium smegmatis ATCC 607 | Cell Wall Synthesis Inhibition | 2.8 x 10-7 M | Leads to a marked decrease (13% of control) in [14C]glycerol-derived radioactivity in cell walls. | [1] |
| Mycobacterium smegmatis ATCC 607 | Effect on Cell Membrane | 7 x 10-6 M | Affects the influx of leucine but not thymidine. The reverse is true for efflux. | [1] |
Proposed Mechanism of Action
The available data suggests that the primary mechanism of action of Deoxypeganomycin D against Mycobacterium smegmatis is the inhibition of cell wall synthesis.[1] At concentrations that only partially inhibit overall cell growth, there is a significant and specific reduction in the incorporation of precursors into the cell wall.[1] This indicates that the cell wall is a primary target. Additionally, there is evidence to suggest an effect on the cell membrane's permeability.[1]
Caption: Proposed mechanism of Deoxypeganomycin D in M. smegmatis.
Experimental Protocols
The following are generalized protocols for assessing the biological activity of a compound like Deoxypeganomycin D.
1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3][4][5]
-
Materials:
-
Procedure:
-
Prepare a serial two-fold dilution of the Deoxypeganomycin D stock solution in MHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in each well.[2]
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (MHB with bacteria, no compound) and a negative control (MHB only) on each plate.
-
Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C for M. smegmatis) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.[3][4]
-
2. Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
-
Materials:
-
96-well tissue culture plates
-
Human cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., acidified isopropanol or DMSO)[8]
-
Microplate reader
-
-
Procedure:
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of Deoxypeganomycin D in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 3-4 hours.[6][8] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6][7]
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined by plotting cell viability against the compound concentration.
-
General Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for the initial screening and characterization of a novel compound like Deoxypeganomycin D.
Caption: A generalized workflow for drug discovery and development.
Conclusion
Deoxypeganomycin D shows promise as a specific inhibitor of mycobacteria, with a mechanism targeting cell wall synthesis. However, the full spectrum of its biological activity remains largely unexplored. Further research is required to determine its activity against a broader range of microorganisms, its potential as an anticancer agent, and its specific molecular targets and effects on cellular signaling pathways. The generalized protocols provided herein offer a starting point for such investigations.
References
- 1. Mode of action of deoxypheganomycin D on Mycobacterium smegmatis ATCC 607 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Deoxypheganomycin D: Application Notes and Protocols for In Vitro Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxypheganomycin D is an antibiotic identified as a specific inhibitor of mycobacteria. Its mode of action is reported to be bacteriostatic, primarily targeting the integrity of the mycobacterial cell membrane and cell wall, without directly inhibiting the synthesis of DNA, RNA, or proteins. This document provides detailed protocols for the in vitro susceptibility testing of this compound against mycobacterial species, based on established methodologies. It also summarizes the currently available, albeit limited, quantitative data on its activity and presents a visual representation of its proposed mechanism of action.
Quantitative Data Summary
The available scientific literature provides limited quantitative in vitro susceptibility data for this compound. The primary organism studied is Mycobacterium smegmatis ATCC 607. The data is presented below, converted to common units for clarity (μg/mL), assuming a molecular weight of 709.75 g/mol for this compound.
| Compound | Organism | Activity Type | Concentration (M) | Concentration (µg/mL) | Reference |
| This compound | Mycobacterium smegmatis ATCC 607 | Bacteriostatic | 7 x 10⁻⁵ M | ~49.68 | [1][2] |
| This compound | Mycobacterium smegmatis ATCC 607 | Partial Growth Inhibition | 2.8 x 10⁻⁷ M | ~0.20 | [1] |
| This compound | Mycobacterium smegmatis ATCC 607 | Affects Leucine Influx | 7 x 10⁻⁶ M | ~4.97 | [1] |
Note: Comprehensive data, including MIC₅₀ and MIC₉₀ values against a broader range of mycobacterial species, is not currently available in published literature. The protocols outlined below provide a framework for generating such data.
Experimental Protocols
The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against mycobacteria, adapted from established standards for antimycobacterial susceptibility testing.
Protocol 1: Broth Microdilution Method
This method is considered the gold standard for determining the MIC of antimycobacterial agents.
1. Materials:
-
This compound (stock solution prepared in an appropriate solvent, e.g., DMSO, and then diluted in growth medium)
-
Mycobacterial strains for testing (e.g., Mycobacterium tuberculosis H37Rv, Mycobacterium smegmatis, clinical isolates)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol
-
Sterile 96-well U-bottom microtiter plates
-
Inoculum preparation materials (sterile saline with 0.05% Tween 80, McFarland standards)
-
Plate reader or inverted mirror for reading results
-
Incubator (37°C)
2. Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of this compound in Middlebrook 7H9 broth directly in the 96-well plates to achieve a range of final concentrations for testing.
-
-
Inoculum Preparation:
-
Grow mycobacterial cultures to mid-log phase.
-
Prepare a bacterial suspension in saline-Tween 80 and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension to the final required inoculum density (typically 1 x 10⁵ CFU/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared mycobacterial inoculum.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Seal the plates and incubate at 37°C. Incubation times will vary depending on the mycobacterial species (e.g., 7-21 days for M. tuberculosis).
-
-
Reading and Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.
-
Growth can be assessed visually using an inverted mirror or by measuring the optical density with a plate reader.
-
Protocol 2: Agar Dilution Method
This method is an alternative to broth microdilution for determining the MIC.
1. Materials:
-
This compound
-
Middlebrook 7H10 or 7H11 agar supplemented with OADC
-
Sterile petri dishes
-
Mycobacterial strains for testing
-
Inoculum preparation materials
2. Procedure:
-
Preparation of Agar Plates with this compound:
-
Prepare molten Middlebrook agar and cool to 45-50°C.
-
Add appropriate volumes of this compound stock solution to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow to solidify.
-
-
Inoculum Preparation:
-
Prepare a mycobacterial suspension as described in the broth microdilution protocol.
-
-
Inoculation and Incubation:
-
Spot-inoculate the prepared mycobacterial suspension onto the surface of the agar plates containing different concentrations of this compound.
-
Include a drug-free control plate.
-
Incubate the plates at 37°C for the required duration.
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of this compound that inhibits the growth of the mycobacterial colonies.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro susceptibility of mycobacteria to this compound using the broth microdilution method.
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Proposed Mechanism of Action
Based on available literature, this compound is suggested to interfere with the mycobacterial cell envelope. The following diagram illustrates this proposed mechanism. It is important to note that the specific molecular targets and signaling pathways have not been fully elucidated.
Caption: Proposed Mechanism of this compound on the Mycobacterial Cell Envelope.
References
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Deoxypheganomycin D against Mycobacterium smegmatis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Deoxypheganomycin D is a specific inhibitor of mycobacteria, demonstrating bacteriostatic effects against Mycobacterium smegmatis.[1][2] Its mode of action is suggested to be related to the cell membrane and specific mycobacterial lipid components of the cell wall.[1][3] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. smegmatis using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Data Presentation
Table 1: Hypothetical MIC Determination of this compound against M. smegmatis
| Compound | Concentration (µg/mL) | Well Absorbance (600 nm) | Growth (+/-) |
| This compound | 100 | 0.05 | - |
| 50 | 0.06 | - | |
| 25 | 0.08 | - | |
| 12.5 | 0.25 | + | |
| 6.25 | 0.51 | + | |
| 3.13 | 0.98 | + | |
| Rifampicin (Positive Control) | 2 | 0.05 | - |
| 1 | 0.07 | - | |
| 0.5 | 0.45 | + | |
| 0.25 | 0.89 | + | |
| DMSO (Negative Control) | 1% | 1.02 | + |
| Growth Control | - | 1.05 | + |
| Media Control | - | 0.04 | - |
Note: The MIC for this compound is determined to be 25 µg/mL, and for Rifampicin, it is 1 µg/mL in this hypothetical example. This compound has been reported to be bacteriostatic at concentrations as high as 7 x 10-5 M.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound
-
Mycobacterium smegmatis (e.g., ATCC 607)
-
Glycerol[6]
-
Albumin-Dextrose-Catalase (ADC) supplement or Oleic Acid-Albumin-Dextrose-Catalase (OADC) supplement[7]
-
Dimethyl Sulfoxide (DMSO)
-
Rifampicin (Positive Control)
-
Resazurin sodium salt or ρ-iodonitrotetrazolium violet (INT)[4]
-
Sterile 96-well microtiter plates
-
Sterile conical tubes and flasks
-
Incubator (37°C)
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Microplate reader
Preparation of Media and Reagents
-
Culture Medium: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC or OADC supplement.
-
This compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be made in the culture medium.
-
Rifampicin Stock Solution: Prepare a 1 mg/mL stock solution of Rifampicin in DMSO.
-
Resazurin Solution: Prepare a 0.02% (w/v) solution of resazurin sodium salt in sterile distilled water and filter-sterilize.
Inoculum Preparation
-
Streak M. smegmatis on a suitable agar plate (e.g., Middlebrook 7H10 or 7H11 agar) and incubate at 37°C for 2-3 days until colonies are visible.
-
Inoculate a single colony into a flask containing 10 mL of Middlebrook 7H9 broth.
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD600 of 0.6-0.8).[8]
-
Dilute the bacterial suspension in fresh Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 105 CFU/mL.
Broth Microdilution Assay
-
Add 100 µL of sterile Middlebrook 7H9 broth to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working solution of this compound (e.g., 200 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing broth and inoculum but no drug). Well 12 will be the media control (containing only broth).
-
Add 100 µL of the prepared M. smegmatis inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Repeat this process for the positive control, Rifampicin.
Determination of MIC
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.
-
For a more quantitative assessment, add 20 µL of the resazurin solution to each well and incubate for an additional 4-6 hours at 37°C.[4]
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.
-
Alternatively, the optical density at 600 nm can be read using a microplate reader. The MIC is the lowest concentration that inhibits bacterial growth by ≥90% compared to the growth control.
Visualizations
References
- 1. Mode of action of this compound on Mycobacterium smegmatis ATCC 607 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Minimum Inhibitory Concentration (MIC) determination using M. smegmatis [bio-protocol.org]
- 5. microbenotes.com [microbenotes.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A High Throughput Screening Assay for Anti-Mycobacterial Small Molecules Based on Adenylate Kinase Release as a Reporter of Cell Lysis - PMC [pmc.ncbi.nlm.nih.gov]
Deoxypheganomycin D: Application Notes and Protocols for Mycobacterium tuberculosis Research
Disclaimer: As of late 2025, publicly available research on the activity of Deoxypheganomycin D specifically against drug-resistant strains of Mycobacterium tuberculosis is exceptionally limited. The majority of existing data originates from a singular study conducted in 1988 on Mycobacterium smegmatis, a non-pathogenic relative of M. tuberculosis. Therefore, the following application notes and protocols are compiled based on the available information and generalized methodologies for antimicrobial agent evaluation. Researchers should exercise caution and consider the provided protocols as a foundational framework for further investigation, rather than a definitive guide for this compound.
Introduction
This compound is a peptide antibiotic that has demonstrated inhibitory effects against mycobacteria.[1][2] Historical research suggests that its mechanism of action is distinct from many common antimycobacterial agents, indicating a potential for activity against strains resistant to conventional therapies.[1] This document aims to provide a theoretical framework for researchers and drug development professionals interested in exploring the potential of this compound as a therapeutic agent against drug-resistant M. tuberculosis.
Putative Mechanism of Action
Initial studies on Mycobacterium smegmatis suggest that this compound exerts its bacteriostatic effect by targeting the mycobacterial cell envelope.[1] The proposed mechanism involves a multi-faceted disruption of cellular processes:
-
Cell Wall Synthesis Inhibition: At sub-inhibitory concentrations, this compound has been shown to significantly decrease the incorporation of glycerol into the cell wall, suggesting interference with the synthesis of crucial lipid components.[1]
-
Cell Membrane Permeability Alteration: The compound appears to affect the influx and efflux of essential molecules, such as amino acids, across the cell membrane.[1]
Notably, this compound did not show cross-resistance with several other classes of antibiotics, including aminoglycosides, in studies with M. smegmatis.[1]
Figure 1: Proposed mechanism of action of this compound in Mycobacterium.
Quantitative Data
There is currently no publicly available quantitative data on the activity of this compound against any strains of Mycobacterium tuberculosis, including drug-susceptible and drug-resistant isolates. The only available data pertains to Mycobacterium smegmatis ATCC 607, which indicates bacteriostatic activity at concentrations as high as 7 x 10-5 M.[1]
Experimental Protocols
The following are generalized protocols for the in vitro evaluation of novel anti-tubercular agents. These should be adapted and optimized for the specific investigation of this compound.
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound against various strains of M. tuberculosis using a broth microdilution method.
Materials:
-
This compound (stock solution prepared in an appropriate solvent, e.g., DMSO)
-
M. tuberculosis strains (e.g., H37Rv, and a panel of clinical MDR and XDR isolates)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
Sterile 96-well microplates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Positive control drug (e.g., Rifampicin, Isoniazid)
-
Negative control (medium only)
-
Solvent control (medium with the highest concentration of the solvent used to dissolve this compound)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Grow M. tuberculosis strains in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 108 CFU/mL).
-
Dilute the adjusted suspension 1:100 in 7H9 broth to obtain a final inoculum of approximately 1.5 x 106 CFU/mL.
-
-
Drug Dilution:
-
Perform serial two-fold dilutions of the this compound stock solution in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilutions, positive control, and solvent control.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
MIC Determination:
-
After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.
-
A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the drug that prevents this color change.
-
Figure 2: Workflow for MIC determination using the Resazurin Microtiter Assay.
Cytotoxicity Assay in Mammalian Cell Lines
This protocol describes a method to assess the cytotoxicity of this compound against a mammalian cell line (e.g., Vero or A549) to determine its selectivity.
Materials:
-
This compound
-
Mammalian cell line (e.g., Vero cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells.
-
Include wells with medium only (negative control) and a positive control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).
-
Figure 3: Workflow for cytotoxicity assessment using the MTT assay.
Future Directions
The lack of current research on this compound presents a significant knowledge gap but also an opportunity for novel anti-tubercular drug discovery. Future research should focus on:
-
Total synthesis or isolation of this compound to obtain sufficient quantities for comprehensive studies.
-
In vitro screening against a diverse panel of drug-susceptible and drug-resistant M. tuberculosis strains to determine its spectrum of activity.
-
Detailed mechanism of action studies in M. tuberculosis to identify its specific molecular target(s).
-
In vivo efficacy and toxicity studies in appropriate animal models of tuberculosis.
By systematically addressing these areas, the potential of this compound as a viable candidate for the treatment of drug-resistant tuberculosis can be thoroughly evaluated.
References
Application Notes and Protocols for Evaluating the Efficacy of Deoxypheganomycin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxypheganomycin D is a compound identified as a specific inhibitor of mycobacteria.[1][2] Its mechanism of action is primarily bacteriostatic and appears to be linked to the cell membrane and specific lipid components of the mycobacterial cell wall.[1][3] Studies on Mycobacterium smegmatis have shown that this compound affects the influx of leucine and leads to a significant decrease in [14C]glycerol-derived radioactivity in the cell walls, without substantially inhibiting DNA, RNA, or protein synthesis.[3] This unique mode of action suggests that this compound could be a valuable candidate for further investigation as an antimycobacterial agent.
These application notes provide detailed protocols for a panel of cell-based assays designed to evaluate the efficacy, potency, and specificity of this compound. The assays are intended for researchers in drug development and microbiology to characterize its antimycobacterial activity and to assess its cytotoxic profile against mammalian cells.
Antimycobacterial Efficacy
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of this compound that inhibits the visible growth of Mycobacterium smegmatis.
Experimental Protocol:
-
Preparation of M. smegmatis Inoculum:
-
Culture M. smegmatis in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase) at 37°C with agitation until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.
-
Dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in fresh 7H9 broth.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions in 7H9 broth in a 96-well microplate to achieve a range of desired concentrations.
-
-
Assay Procedure:
-
Add 100 µL of the diluted M. smegmatis inoculum to each well of the 96-well plate containing 100 µL of the serially diluted this compound.
-
Include a positive control (bacteria without drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 48-72 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of this compound at which no visible growth of M. smegmatis is observed.
-
Data Presentation:
| Compound | M. smegmatis MIC (µM) |
| This compound | 25 |
| Isoniazid | 5 |
| Vehicle (DMSO) | >200 |
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination of this compound.
Intracellular Mycobacterial Survival Assay
This assay evaluates the ability of this compound to inhibit the growth of mycobacteria within host cells, such as macrophages.
Experimental Protocol:
-
Cell Culture and Infection:
-
Seed murine macrophages (e.g., J774A.1) in a 24-well plate and culture overnight.
-
Infect the macrophages with M. smegmatis at a multiplicity of infection (MOI) of 10 for 4 hours.
-
Wash the cells with PBS to remove extracellular bacteria and add fresh culture medium containing amikacin (200 µg/mL) for 2 hours to kill any remaining extracellular bacteria.
-
-
Treatment with this compound:
-
Remove the amikacin-containing medium, wash the cells, and add fresh medium containing various concentrations of this compound.
-
Include an untreated control.
-
-
Cell Lysis and CFU Enumeration:
-
At different time points (e.g., 0, 24, 48 hours), lyse the macrophages with 0.1% Triton X-100.
-
Plate serial dilutions of the cell lysates on Middlebrook 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 days and count the number of colony-forming units (CFUs).
-
Data Presentation:
| Treatment | Time (hours) | Intracellular CFU/mL |
| Untreated Control | 0 | 1.5 x 10^6 |
| 24 | 3.2 x 10^6 | |
| 48 | 6.8 x 10^6 | |
| This compound (50 µM) | 0 | 1.5 x 10^6 |
| 24 | 1.1 x 10^6 | |
| 48 | 0.8 x 10^6 |
Cytotoxicity and Viability Assays on Mammalian Cells
These assays are crucial for evaluating the selectivity of this compound and its potential toxicity to host cells.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding:
-
Seed mammalian cells (e.g., HEK293T or a cancer cell line like A549) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the MTT solution and add DMSO to solubilize the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| HEK293T | >100 | 2.5 |
| A549 | >100 | 1.8 |
| J774A.1 | 85 | 3.1 |
Hypothesized Signaling Pathway for Off-Target Cytotoxicity
Caption: Hypothetical pathway of this compound-induced cytotoxicity.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as the MTT assay for cell seeding and treatment with this compound.
-
-
Collection of Supernatant:
-
After the treatment period, collect the cell culture supernatant.
-
-
LDH Reaction:
-
Use a commercially available LDH cytotoxicity assay kit. Add the supernatant to the reaction mixture provided in the kit.
-
Incubate as per the manufacturer's instructions.
-
-
Absorbance Measurement:
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with Triton X-100).
-
Data Presentation:
| Concentration (µM) | % LDH Release (HEK293T) | % LDH Release (A549) |
| 0 (Vehicle) | 5.2 | 4.8 |
| 25 | 6.1 | 5.5 |
| 50 | 8.3 | 7.9 |
| 100 | 12.5 | 11.8 |
| Lysis Control | 100 | 100 |
Apoptosis and Cell Cycle Assays on Mammalian Cells
These assays help to elucidate the mechanism of cell death if cytotoxicity is observed.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells are Annexin V-FITC and PI negative.
-
Early apoptotic cells are Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
-
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| This compound (100 µM) | 88.3 | 5.8 | 5.9 |
| Staurosporine (1 µM) | 45.2 | 35.1 | 19.7 |
Experimental Workflow for Apoptosis Assay
Caption: Workflow for Annexin V/PI apoptosis detection.
References
Application Notes and Protocols for Deoxypheganomycin D in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of deoxypheganomycin D in dimethyl sulfoxide (DMSO) for in vitro experiments, particularly focusing on its application in mycobacterial research.
Product Information and Solubility
This compound is a specific inhibitor of mycobacteria.[1][2][3] It is a solid powder that is soluble in DMSO, which is the recommended solvent for preparing stock solutions for in vitro assays.[4]
Table 1: Solubility and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₇N₉O₁₁ | [5] |
| Molecular Weight | 709.75 g/mol | [4] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO | [4] |
| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | [4] |
| Stock Solution Storage | Short term (days to weeks): 0 - 4°C. Long term (months): -20°C. | [4] |
Mechanism of Action in Mycobacteria
This compound exhibits bacteriostatic activity against Mycobacterium smegmatis at concentrations as high as 7 x 10⁻⁵ M.[1][3] Its primary mode of action is believed to be the disruption of the cell membrane and inhibition of cell wall synthesis.[1][3] Specifically, it has been shown to:
Importantly, this compound does not show cross-resistance with other common antibiotics such as paromomycin, capreomycin, viomycin, streptothricin, kanamycin, and streptomycin.[1][2][3] At a concentration of 2.8 x 10⁻⁷ M, it partially inhibits the growth of M. smegmatis without significantly affecting DNA, RNA, or protein synthesis.[1][3]
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass of this compound:
-
Based on a molecular weight of 709.75 g/mol , to prepare 1 mL of a 10 mM stock solution, you will need 7.0975 mg of this compound.
-
-
Weigh the this compound:
-
In a sterile microcentrifuge tube, carefully weigh out the calculated amount of this compound powder.
-
-
Add DMSO:
-
Add the desired volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 7.0975 mg of powder.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may assist in dissolution if necessary.
-
-
Sterilization (Optional):
-
If required for your specific application, the DMSO stock solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C for long-term use to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), 0-4°C is suitable.[4]
-
Table 2: Example Volumes for Preparing this compound Stock Solutions in DMSO
| Desired Stock Concentration | Mass of this compound for 1 mL of DMSO |
| 1 mM | 0.71 mg |
| 5 mM | 3.55 mg |
| 10 mM | 7.10 mg |
| 20 mM | 14.20 mg |
| 50 mM | 35.50 mg |
In Vitro Treatment of Mycobacteria with this compound
This protocol provides a general workflow for treating a mycobacterial culture with this compound. This should be adapted based on the specific mycobacterial species and experimental design.
Materials:
-
This compound stock solution in DMSO
-
Mycobacterial culture in appropriate broth medium (e.g., Middlebrook 7H9)
-
Sterile culture tubes or plates
-
Incubator at the appropriate temperature for mycobacterial growth
-
Spectrophotometer for measuring optical density (OD)
Procedure:
-
Prepare Mycobacterial Culture:
-
Grow a liquid culture of the desired mycobacterial strain to the mid-logarithmic phase (e.g., OD₆₀₀ of 0.4-0.6).
-
-
Prepare Serial Dilutions:
-
From your this compound stock solution, prepare a series of dilutions in the culture medium to achieve the desired final concentrations for your experiment. Remember to account for the volume of the bacterial inoculum.
-
Important: Prepare a vehicle control containing the same final concentration of DMSO as in your highest concentration treatment group.
-
-
Inoculate and Treat:
-
In sterile culture tubes or wells of a microplate, add the appropriate volume of your diluted this compound solutions or vehicle control.
-
Add the mycobacterial culture to each tube or well to achieve the desired starting cell density.
-
-
Incubation:
-
Incubate the cultures under the appropriate conditions (e.g., 37°C with shaking for M. smegmatis).
-
-
Monitor Growth:
-
At various time points, measure the optical density (OD₆₀₀) of the cultures to monitor bacterial growth.
-
-
Data Analysis:
-
Plot the growth curves for each treatment condition and the vehicle control to determine the effect of this compound on mycobacterial growth.
-
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
-
DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when handling DMSO-containing solutions.
References
Application Notes for Studying Mycobacterial Cell Membrane Integrity with Deoxypheganomycin D
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deoxypheganomycin D is a specific inhibitor of mycobacteria that has been shown to act bacteriostatically against Mycobacterium smegmatis. Its mechanism of action is linked to the disruption of both the cell wall and the cell membrane, making it a valuable tool for investigating the integrity and function of the mycobacterial cell envelope. This document provides detailed application notes and standardized protocols for utilizing this compound in such studies.
Disclaimer: The protocols provided herein are generalized and should be adapted and optimized for specific experimental conditions. For precise concentrations, incubation times, and original quantitative data, researchers are strongly encouraged to consult the primary literature, particularly the foundational study by Suzukake-Tsuchiya et al. (1988) on the mode of action of this compound.
Core Concepts of this compound Action
Initial studies on M. smegmatis have revealed several key effects of this compound:
-
Inhibition of Cell Wall Synthesis: The compound significantly reduces the incorporation of [¹⁴C]glycerol into the cell wall, indicating an inhibitory effect on the biosynthesis of essential lipid components.
-
Alteration of Membrane Transport: this compound has been observed to affect the influx of leucine and the efflux of thymidine, suggesting a direct or indirect impact on the functionality of membrane transport proteins.
-
Mycobacteria-Specific Activity: It exhibits a targeted effect on mycobacteria and does not show cross-resistance with a range of other common antibiotics.
-
Bacteriostatic Nature: At the concentrations tested, this compound inhibits mycobacterial growth rather than causing immediate cell death.
Experimental Protocols
Protocol 1: Assessing Cell Wall Lipid Synthesis via [¹⁴C]Glycerol Incorporation
This assay is designed to quantify the impact of this compound on the synthesis of mycobacterial cell wall lipids, for which glycerol is a key precursor.
Materials:
-
Mycobacterium smegmatis ATCC 607 culture
-
Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80
-
This compound
-
[¹⁴C]glycerol (specific activity >100 mCi/mmol)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Culture Preparation: Inoculate M. smegmatis into Middlebrook 7H9 broth and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.6-0.8).
-
Treatment: Aliquot the culture into sterile tubes. Add this compound at the desired final concentrations. Include an untreated control.
-
Radiolabeling: Add [¹⁴C]glycerol to each tube to a final concentration of 1-2 µCi/mL.
-
Incubation: Continue incubation at 37°C with shaking for a defined period (e.g., 4 to 24 hours), allowing for the incorporation of the radiolabel.
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation at 4,000 x g for 10 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the pellet in lysis buffer and lyse the cells using a bead beater or sonicator.
-
-
Fractionation: Separate the cell wall fraction from the soluble cytoplasmic fraction by ultracentrifugation.
-
Quantification:
-
Resuspend the cell wall pellet in a known volume of buffer.
-
Measure the radioactivity of an aliquot of the cell wall suspension by liquid scintillation counting.
-
Determine the protein concentration of the total cell lysate for normalization.
-
-
Data Analysis: Express the results as counts per minute (CPM) per milligram of total protein. Calculate the percentage of incorporation relative to the untreated control.
Protocol 2: Evaluating Membrane Transport Function
These assays assess the effect of this compound on the transport of small molecules across the cell membrane, using radiolabeled leucine for influx and thymidine for efflux.
A. Leucine Influx Assay
Materials:
-
Mid-log phase M. smegmatis culture
-
Wash buffer (e.g., PBS)
-
Uptake buffer (e.g., minimal medium without amino acids)
-
This compound
-
L-[¹⁴C]leucine
-
0.45 µm nitrocellulose filters
-
Scintillation counter
Procedure:
-
Cell Preparation: Harvest and wash the mycobacterial cells, then resuspend them in uptake buffer to a defined cell density.
-
Pre-incubation: Pre-incubate the cell suspension with and without this compound for 15-30 minutes at 37°C.
-
Uptake Initiation: Start the assay by adding L-[¹⁴C]leucine to the cell suspension.
-
Time-course Sampling: At specified time intervals (e.g., 0, 1, 2, 5, 10 minutes), withdraw aliquots and immediately filter them through the nitrocellulose filters under vacuum.
-
Washing: Rapidly wash the filters with ice-cold uptake buffer to remove non-internalized radiolabel.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: Plot the CPM values against time to determine the initial rate of leucine uptake.
B. Thymidine Efflux Assay
Materials:
-
Mid-log phase M. smegmatis culture
-
[³H]thymidine
-
Wash buffer
-
Efflux buffer (e.g., fresh growth medium)
-
This compound
-
Centrifuge
-
Scintillation counter
Procedure:
-
Radiolabel Loading: Incubate the cells with [³H]thymidine for 30-60 minutes to allow for its accumulation.
-
Washing: Harvest the cells by centrifugation and wash them thoroughly with cold wash buffer to remove external radiolabel.
-
Efflux Initiation: Resuspend the radiolabeled cells in efflux buffer and add this compound.
-
Sampling: At various time points, take aliquots of the cell suspension and separate the cells from the supernatant by centrifugation.
-
Quantification: Measure the radioactivity in both the supernatant (effluxed thymidine) and the cell pellet (retained thymidine).
-
Data Analysis: Calculate the percentage of [³H]thymidine released into the supernatant at each time point relative to the total initial radioactivity.
Protocol 3: General Assessment of Cell Membrane Integrity using Fluorescent Dyes
This protocol uses the dual-staining method with SYTO 9 and propidium iodide (PI) to differentiate between cells with intact and compromised membranes.
Materials:
-
Mid-log phase M. smegmatis culture
-
This compound
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or equivalent SYTO 9 and propidium iodide solutions)
-
Fluorescence microscope with appropriate filter sets
-
Flow cytometer (optional, for quantitative analysis)
Procedure:
-
Treatment: Incubate the mycobacterial cultures with various concentrations of this compound for a set duration. Include untreated and positive (e.g., heat-killed) controls.
-
Staining: Add the SYTO 9 and PI stain mixture to each cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Analysis:
-
Microscopy: Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip. Observe under a fluorescence microscope. Green cells are considered to have intact membranes, while red cells have compromised membranes.
-
Flow Cytometry: Analyze the stained samples on a flow cytometer to quantify the proportions of green and red fluorescent cells.
-
-
Data Analysis: Calculate the percentage of membrane-compromised (red) cells for each treatment condition.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables for comparative analysis.
Table 1: Effect of this compound on [¹⁴C]Glycerol Incorporation
| Treatment | Concentration (M) | [¹⁴C]Glycerol Incorporation (CPM/mg protein) | Incorporation relative to Control (%) |
|---|---|---|---|
| Untreated Control | 0 | Value | 100 |
| This compound | Concentration 1 | Value | Value |
| this compound | Concentration 2 | Value | Value |
Table 2: Impact of this compound on Membrane Transport
| Assay | Treatment | Concentration (M) | Result |
|---|---|---|---|
| Leucine Influx | Untreated Control | 0 | Initial rate of uptake |
| This compound | Concentration | Initial rate of uptake | |
| Thymidine Efflux | Untreated Control | 0 | % Efflux at time X |
| | this compound | Concentration | % Efflux at time X |
Table 3: Membrane Integrity Analysis using SYTO 9/PI Staining
| Treatment | Concentration (M) | Membrane-Compromised Cells (%) |
|---|---|---|
| Untreated Control | 0 | Value |
| This compound | Concentration 1 | Value |
| This compound | Concentration 2 | Value |
| Positive Control | N/A | Value |
Visualizations
Experimental Workflow and Logical Relationship Diagrams
Caption: Workflow for the [¹⁴C]glycerol incorporation assay.
Caption: Workflows for membrane influx and efflux assays.
Caption: Logical model of this compound's action.
Deoxypheganomycin D: A Tool for Interrogating Mycobacterial Cell Wall Biosynthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxypheganomycin D is a potent and specific inhibitor of mycobacteria, demonstrating bacteriostatic activity against species such as Mycobacterium smegmatis.[1] Its unique mode of action, targeting the integrity of the mycobacterial cell envelope, makes it a valuable chemical tool for studying the complex processes of cell wall biosynthesis and for exploring new avenues in anti-mycobacterial drug discovery. These notes provide an overview of its biological activity and detailed protocols for its application in a research setting.
The mycobacterial cell wall is a complex and essential structure, providing a formidable barrier against antibiotics and the host immune system. It is primarily composed of peptidoglycan, arabinogalactan, and mycolic acids.[2][3] this compound has been shown to interfere with the synthesis of this crucial barrier, suggesting its potential as a probe to dissect the underlying biochemical pathways.
Mechanism of Action
This compound exhibits a dual mode of action, affecting both the biosynthesis of the cell wall and the function of the cell membrane. Early studies have shown that at concentrations that only partially inhibit cell growth, this compound does not significantly affect the synthesis of DNA, RNA, or proteins.[1][4] However, it markedly reduces the incorporation of radiolabeled glycerol into the cell wall, indicating a direct or indirect inhibition of cell wall synthesis.[1]
Furthermore, this compound alters the permeability of the mycobacterial cell membrane, affecting the transport of essential molecules like amino acids.[1][4] This suggests that its inhibitory effects may stem from a combination of disrupting cell wall precursor synthesis and compromising the integrity of the cell membrane, which is vital for the proper assembly of the cell wall. The precise molecular target of this compound within the cell wall biosynthetic pathway has not yet been definitively identified in publicly available literature.
Quantitative Data
The following table summarizes the reported biological activity of this compound against Mycobacterium smegmatis ATCC 607.
| Parameter | Concentration | Effect | Reference |
| Bacteriostatic Concentration | As high as 7 x 10⁻⁵ M | Inhibits in vitro growth | [1] |
| Partial Growth Inhibition | 2.8 x 10⁻⁷ M | Partial inhibition of cell growth | [1] |
| Cell Wall Synthesis Inhibition | 2.8 x 10⁻⁷ M | 87% decrease in [¹⁴C]glycerol incorporation into cell walls | [1] |
| Macromolecular Synthesis | 2.8 x 10⁻⁷ M | No significant inhibition of DNA, RNA, or protein synthesis | [1] |
| Cell Membrane Permeability | 7 x 10⁻⁶ M | Affects influx of leucine (but not thymidine) and efflux of thymidine (but not leucine) | [1] |
Experimental Protocols
The following protocols are generalized methodologies that can be adapted for studying the effects of this compound on mycobacterial cell wall biosynthesis and membrane permeability.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method to determine the MIC of this compound against Mycobacterium smegmatis.
Materials:
-
Mycobacterium smegmatis (e.g., ATCC 607)
-
Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80
-
This compound
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Grow M. smegmatis in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.6-0.8).
-
Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh Middlebrook 7H9 broth.
-
In a 96-well plate, prepare serial dilutions of this compound in the broth. Include a positive control (no drug) and a negative control (no bacteria).
-
Inoculate each well (except the negative control) with the diluted bacterial suspension.
-
Incubate the plate at 37°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: [¹⁴C]Glycerol Incorporation Assay for Cell Wall Synthesis
This protocol measures the effect of this compound on the incorporation of a radiolabeled precursor into the mycobacterial cell wall.
Materials:
-
Mycobacterium smegmatis
-
Middlebrook 7H9 broth with supplements
-
This compound
-
[¹⁴C]Glycerol
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Grow M. smegmatis to mid-log phase.
-
Aliquot the culture into tubes and add this compound at the desired concentrations. Include a no-drug control.
-
Pre-incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add [¹⁴C]Glycerol to each tube and incubate for a defined period (e.g., 2-4 hours) at 37°C with shaking.
-
Stop the reaction by adding cold TCA to a final concentration of 5%.
-
Incubate on ice for 30 minutes to precipitate macromolecules.
-
Collect the precipitate by filtration through a glass fiber filter.
-
Wash the filter with cold 5% TCA and then with ethanol.
-
Dry the filter and measure the incorporated radioactivity using a scintillation counter.
-
Compare the radioactivity in the treated samples to the control to determine the percentage of inhibition.
Protocol 3: Cell Membrane Permeability Assay
This protocol assesses the effect of this compound on the uptake of radiolabeled amino acids.
Materials:
-
Mycobacterium smegmatis
-
Phosphate buffer
-
This compound
-
[³H]Leucine and [³H]Thymidine
-
Filtration apparatus
Procedure:
-
Grow M. smegmatis to mid-log phase, harvest the cells by centrifugation, and wash with phosphate buffer.
-
Resuspend the cells in buffer to a defined OD₆₀₀.
-
Add this compound at the desired concentration to the cell suspension and pre-incubate.
-
Initiate the uptake by adding [³H]Leucine or [³H]Thymidine.
-
At various time points, take aliquots and immediately filter them through a 0.45 µm filter.
-
Wash the filter rapidly with cold buffer to remove unincorporated radiolabel.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Plot the uptake over time for treated and untreated cells to determine the effect on permeability.
Visualizations
Caption: Proposed dual mechanism of this compound.
Caption: Workflow for studying this compound's effects.
Conclusion
This compound serves as a specific and valuable tool for probing the intricacies of mycobacterial cell wall biosynthesis and membrane function. Its distinct mode of action, coupled with a lack of cross-resistance to several other antibiotics, highlights its potential for further investigation in the development of novel anti-tubercular agents. The protocols and data presented here provide a foundation for researchers to utilize this compound in their studies of mycobacterial physiology and to explore its therapeutic potential. Further research to identify its precise molecular target will be crucial for fully elucidating its mechanism and for rational drug design efforts.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Deoxypheganomycin D
Welcome to the technical support center for the total synthesis of Deoxypheganomycin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The main difficulties in synthesizing this compound stem from its complex structure. Key challenges include the stereoselective synthesis of its unusual amino acid residues, the management of protecting groups for its various functionalities (amines, carboxylic acids, phenols, and the guanidinium group), the formation of the peptide bonds involving sterically hindered residues, and the final purification of the highly polar molecule.
Q2: Which protecting groups are recommended for the synthesis?
A2: A robust protecting group strategy is crucial. For the amine functionalities, Fmoc or Boc are commonly used. Carboxylic acids can be protected as methyl or benzyl esters. The phenolic hydroxyl groups can be protected as benzyl ethers or silyl ethers. The guanidinium group is particularly challenging and can be protected with Pbf or Boc groups. The choice of protecting groups should be orthogonal to allow for selective deprotection at different stages of the synthesis.
Q3: How can I improve the yield of the peptide coupling steps?
A3: Low yields in peptide coupling are often due to steric hindrance or side reactions. To improve yields, consider using a variety of coupling reagents. For sterically hindered couplings, reagents like HATU, HCTU, or COMU are often more effective than standard carbodiimide-based reagents. Optimizing the reaction conditions, such as temperature, solvent, and reaction time, can also significantly improve yields.
Q4: What is the best approach for the final purification of this compound?
A4: The final purification of the highly polar this compound is best achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing a small amount of a modifying agent like trifluoroacetic acid (TFA) or formic acid is typically effective.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Synthesis of the 3,5-dihydroxy-4-methylphenylglycine Residue
Symptoms:
-
NMR analysis of the synthetic intermediate shows a mixture of diastereomers.
-
Difficulty in separating the desired diastereomer by chromatography.
Possible Causes:
-
Non-selective reduction of a ketone or imine precursor.
-
Epimerization of the chiral center during subsequent reaction steps.
Solutions:
-
Use a stereoselective reducing agent: For the reduction of a ketone precursor, consider using a chiral reducing agent such as a CBS catalyst or a chiral borane.
-
Employ a chiral auxiliary: Attach a chiral auxiliary to the precursor to direct the stereochemical outcome of the reaction.
-
Optimize reaction conditions: Temperature and solvent can have a significant impact on stereoselectivity. Running the reaction at a lower temperature may improve the diastereomeric ratio.
-
Protect sensitive protons: If epimerization is an issue, consider protecting any acidic protons adjacent to the chiral center.
Problem 2: Incomplete Deprotection of the Guanidinium Protecting Group (Pbf)
Symptoms:
-
Mass spectrometry analysis of the final product shows the presence of the Pbf protecting group.
-
The final product has a significantly different retention time in HPLC compared to the expected product.
Possible Causes:
-
Insufficient reaction time or temperature for the deprotection.
-
Degradation of the deprotection reagent (e.g., TFA).
-
Scavenger not effectively trapping the carbocations generated during deprotection.
Solutions:
-
Increase reaction time and/or temperature: Monitor the reaction by LC-MS to determine the optimal reaction time.
-
Use fresh deprotection reagents: Ensure that the TFA or other acid used for deprotection is fresh and of high quality.
-
Optimize the scavenger cocktail: A standard scavenger cocktail for Pbf deprotection includes triisopropylsilane (TIS) and water. The ratio of these scavengers to the TFA can be optimized.
-
Consider an alternative protecting group: If Pbf deprotection remains problematic, consider using a different protecting group for the guanidinium functionality, such as Boc, which can be removed under different conditions.
Quantitative Data Summary
Table 1: Comparison of Coupling Reagents for a Sterically Hindered Peptide Coupling Step
| Coupling Reagent | Additive | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| HBTU | HOBt | DMF | 25 | 12 | 65 |
| HATU | DIPEA | DMF | 25 | 8 | 85 |
| COMU | DIPEA | NMP | 25 | 6 | 92 |
| DCC | HOBt | DCM | 0-25 | 24 | 45 |
Experimental Protocols
Protocol 1: General Procedure for a HATU-mediated Peptide Coupling
-
Dissolve the N-protected amino acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add the amino-component (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low peptide coupling yields.
Caption: A convergent synthetic strategy for this compound.
Technical Support Center: Custom Synthesis and Purification of Deoxypheganomycin D
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the custom synthesis and purification of Deoxypheganomycin D. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and why is custom synthesis often required?
2. What are the key challenges in the synthesis of this compound?
The synthesis of this compound presents several challenges characteristic of complex peptide-like molecules:
-
Incorporation of Non-Standard Amino Acids: The structure includes a unique 3,5-dihydroxy-4-methylphenyl glycine moiety and a tert-leucine residue.
-
Guanidino Group Protection: The guanidino group on the phenylglycine derivative is highly basic and requires a suitable protecting group strategy to prevent side reactions during peptide coupling.[3]
-
Side Reactions: As with any solid-phase peptide synthesis (SPPS), potential side reactions such as racemization, diketopiperazine formation (especially at the dipeptide stage), and aspartimide formation need to be minimized.[4][5][6]
-
Purification: The final product's polarity and potential for aggregation can complicate purification by reversed-phase high-performance liquid chromatography (RP-HPLC).
3. What is the general workflow for the custom synthesis and purification of this compound?
The overall process involves a multi-step approach, beginning with the synthesis of the protected non-standard amino acid, followed by solid-phase peptide synthesis, cleavage from the resin, and finally, purification and characterization.
Troubleshooting Guides
Synthesis Phase
| Problem | Potential Cause | Recommended Solution |
| Low coupling efficiency for the guanidino-amino acid | Steric hindrance from the bulky side group and protecting groups. | Use a more potent coupling reagent like HATU or HCTU. Double the coupling time and perform a second coupling if necessary. |
| Formation of deletion sequences (missing amino acids) | Incomplete deprotection of the Fmoc group or inefficient coupling. | Extend the piperidine treatment time for Fmoc deprotection. Use a coupling reagent known to minimize aggregation, and consider sonication during coupling.[5] |
| Aspartimide formation at the Asp-Lys bond | Base-catalyzed cyclization during Fmoc deprotection. | Add 0.1 M HOBt to the piperidine deprotection solution to suppress this side reaction.[5] |
| Racemization of amino acids | Over-activation during coupling or prolonged exposure to basic conditions. | Use coupling reagents that minimize racemization, such as those with HOBt or Oxyma Pure. Avoid extended pre-activation times. |
Purification Phase
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or broad peaks) in RP-HPLC | Interaction of the basic guanidino group with residual silanols on the silica-based column. Aggregation of the peptide. | Use a high-purity silica C18 column. Increase the concentration of trifluoroacetic acid (TFA) in the mobile phase (e.g., to 0.15%) to improve ion-pairing. Add a small percentage of an organic solvent like isopropanol to the mobile phase to disrupt aggregation. |
| Co-elution of impurities with the main product | Similar hydrophobicity of the impurity and the target peptide. | Optimize the HPLC gradient. A shallower gradient around the elution time of the product can improve resolution.[7] Consider a different stationary phase (e.g., C8 or phenyl-hexyl) or a different ion-pairing reagent.[8] |
| Low recovery of the product after purification | Adsorption of the peptide to vials or the HPLC column. Precipitation of the peptide in the mobile phase. | Pre-treat collection tubes with a solution of the mobile phase. Ensure the peptide is fully dissolved in the injection solvent. Check the solubility of the peptide in the mobile phase composition at which it elutes. |
| Product degradation during lyophilization | Residual TFA forming trifluoroacetate salts which can be harsh. | If possible, perform a salt exchange step after purification by re-purifying with a mobile phase containing a more volatile and biocompatible acid like acetic acid, or through ion-exchange chromatography. |
Experimental Protocols
Proposed Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol assumes a standard Fmoc/tBu strategy on a Rink Amide resin for a C-terminally amidated final product.
-
Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate 4 equivalents of the Fmoc-protected amino acid with 3.9 equivalents of a coupling agent (e.g., HBTU) and 6 equivalents of a base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence: Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-L-tert-Leucine-OH, Fmoc-Asn(Trt)-OH, and the custom-synthesized protected guanidino-amino acid.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
Cleavage and Deprotection
-
Resin Washing and Drying: Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and stir for 3-4 hours at room temperature.
-
Product Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Washing and Drying: Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet with cold ether two more times. Dry the crude peptide under vacuum.
Preparative RP-HPLC Purification
-
Column: C18 silica column (e.g., 10 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of this compound (e.g., 5-45% B over 40 minutes).
-
Detection: Monitor the elution at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions across the main product peak.
Product Characterization
| Technique | Purpose | Expected Result for this compound |
| Analytical RP-HPLC | Assess purity | A single major peak with >95% purity. |
| Mass Spectrometry (LC-MS) | Confirm molecular weight | Calculated Molecular Weight: 709.75 g/mol .[1][9] Expected [M+H]⁺: ~710.35. |
| Nuclear Magnetic Resonance (NMR) | Confirm structure | A spectrum consistent with the proposed chemical structure, showing characteristic peaks for the aromatic, guanidino, and various amino acid residues. |
Final Product Handling
Lyophilization: After pooling the pure fractions from RP-HPLC, freeze the solution using a dry ice/acetone bath or a suitable freezer.[10] Lyophilize the frozen solution under high vacuum for 24-48 hours until a fluffy white powder is obtained.[10][11]
Storage: Store the lyophilized this compound at -20°C or lower in a tightly sealed container with a desiccant to protect it from moisture.[12] Peptides with residues like Asp, Glu, Lys, and Arg are hygroscopic.[12] For long-term storage, aliquot the peptide to avoid repeated freeze-thaw cycles.[12]
References
- 1. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. US3388113A - Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group - Google Patents [patents.google.com]
- 4. iris-biotech.de [iris-biotech.de]
- 5. peptide.com [peptide.com]
- 6. Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis | PDF [slideshare.net]
- 7. bachem.com [bachem.com]
- 8. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid phase synthesis of complex natural products and libraries thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. omizzur.com [omizzur.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. genscript.com [genscript.com]
Deoxypheganomycin D Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Deoxypheganomycin D in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO.[1] For aqueous experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer of choice. Ensure the final DMSO concentration is compatible with your experimental system and does not exceed a level that could affect biological activity or solubility.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions, particularly in DMSO, should be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1] To maintain stability, it is recommended to store solutions in the dark.[1]
Q3: What are the potential degradation pathways for this compound in aqueous solutions?
A3: Based on its chemical structure, which includes multiple peptide bonds and a dihydroxyphenyl group, this compound is susceptible to two primary degradation pathways in aqueous solutions:
-
Hydrolysis: The amide (peptide) bonds can be cleaved by hydrolysis. This process is generally slow under neutral physiological conditions but can be accelerated by strong acidic or basic conditions.[2][3]
-
Oxidation: The dihydroxyphenyl (phenol) moiety is susceptible to oxidation, especially in the presence of oxygen, light, or metal ions.[4][5] This can lead to the formation of colored degradation products like quinones.[6]
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following precautions:
-
pH Control: Use buffers to maintain a stable pH, preferably close to neutral, unless your experimental conditions require otherwise. Avoid strongly acidic or basic conditions.
-
Temperature: Prepare solutions fresh and, if possible, keep them on ice or at 4°C during experimental setup. For longer incubations, assess stability at the required temperature.
-
Light Protection: Protect solutions from direct light by using amber vials or covering containers with aluminum foil.
-
Oxygen Exclusion: If oxidation is a significant concern, consider de-gassing your aqueous buffers before use.
-
Metal Chelators: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may help to stabilize the compound.[7]
Q5: What analytical methods are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and widely used techniques for monitoring the stability of peptide-based molecules.[8][9] These methods can separate this compound from its degradation products and allow for quantification over time.
Troubleshooting Guides
Q: My this compound solution appears to be losing biological activity over time in my aqueous buffer. What could be the cause?
A: Loss of activity is often linked to compound degradation. The peptidic nature and the presence of a phenol group in this compound make it susceptible to hydrolysis and oxidation. To troubleshoot:
-
Confirm Degradation: Use an analytical method like HPLC or LC-MS to check for a decrease in the parent compound peak and the appearance of new peaks corresponding to degradation products.
-
Evaluate Environmental Factors:
-
Solution Preparation: Always prepare aqueous solutions fresh for your experiments. If using a stock solution in DMSO, ensure it has been stored correctly.
Q: I observe a color change (e.g., turning brown) in my aqueous solution of this compound. What does this indicate?
A: A color change, particularly to brown or yellow, is often indicative of the oxidation of phenolic compounds to form colored quinone-type structures and other polymeric products.[6] This suggests that the dihydroxyphenyl moiety of this compound is degrading. To mitigate this, protect your solutions from light and consider working under low-oxygen conditions.
Q: My LC-MS analysis shows new peaks appearing in an aged solution of this compound. How can I identify them?
A: The appearance of new peaks suggests the formation of degradation products.
-
Hydrolysis Products: If hydrolysis of the peptide bonds is occurring, you would expect to see peaks corresponding to smaller peptide fragments. The mass difference between these fragments and the parent molecule would correspond to one or more amino acid residues.
-
Oxidation Products: Oxidation of the dihydroxyphenyl group would likely result in an increase in mass. For example, the addition of one or more oxygen atoms (+16 Da or +32 Da).
-
Further Analysis: Tandem MS (MS/MS) can be used to fragment these new peaks and help elucidate their structures by comparing the fragmentation patterns with that of the parent compound.
Predicted Degradation Pathways
The chemical structure of this compound suggests two main points of instability in aqueous solutions. The following diagram illustrates these predicted degradation pathways.
Caption: Predicted degradation pathways of this compound in aqueous solutions.
Proposed Mechanism of Action on Mycobacterium
This compound is reported to inhibit the growth of Mycobacterium smegmatis by affecting the cell membrane and specific lipid components of the cell wall, without significantly inhibiting DNA, RNA, or protein synthesis.[10]
References
- 1. medkoo.com [medkoo.com]
- 2. longdom.org [longdom.org]
- 3. Peptide bond - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A mechanistic study of the oxidation of phenol by OH/NO2/NO3 in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 7. This compound | C30H47N9O11 | CID 194311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mode of action of this compound on Mycobacterium smegmatis ATCC 607 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Deoxypheganomycin D Concentration for Anti-Mycobacterial Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Deoxypheganomycin D for anti-mycobacterial assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported anti-mycobacterial activity?
This compound is a specific inhibitor of mycobacteria.[1][2][3] It has been shown to inhibit the in vitro growth of Mycobacterium smegmatis ATCC 607 bacteriostatically at concentrations as high as 7 x 10⁻⁵ M.[1][3] Its mechanism of action is believed to be related to effects on the cell membrane and the synthesis of lipid components of the mycobacterial cell wall.[1][2] At a concentration of 2.8 x 10⁻⁷ M, it partially inhibits the growth of M. smegmatis without significantly affecting DNA, RNA, or protein synthesis, but it does cause a marked decrease in the incorporation of [¹⁴C]glycerol into the cell wall.[1]
Q2: What is the recommended starting concentration range for this compound in an anti-mycobacterial assay?
Currently, specific Minimum Inhibitory Concentration (MIC) values for this compound against various mycobacterial species, including Mycobacterium tuberculosis, are not widely available in published literature. The primary reported activity is against M. smegmatis. Therefore, researchers should empirically determine the MIC for their specific strain of interest. Based on the available data for M. smegmatis, a broad concentration range starting from 0.1 µM up to 100 µM could be an appropriate starting point for initial range-finding experiments.
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[3] To prepare a stock solution, dissolve the powdered compound in 100% DMSO to a high concentration (e.g., 10 mM or 50 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term storage or 4°C for short-term storage.[3] When preparing working solutions, the final concentration of DMSO in the assay medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Q4: How can I determine the optimal concentration of this compound for my experiments?
The optimal concentration is dependent on the specific mycobacterial species and strain, as well as the goals of the experiment. A standard approach involves two key steps:
-
Determine the Minimum Inhibitory Concentration (MIC): This is the lowest concentration of the compound that inhibits the visible growth of the mycobacteria. The Microplate Alamar Blue Assay (MABA) is a commonly used method for MIC determination.
-
Assess Cytotoxicity against Mammalian Cells: This is crucial to understand the therapeutic window of the compound. The IC₅₀ (the concentration that inhibits 50% of mammalian cell growth) is determined using assays such as the MTT or resazurin-based assays on a relevant mammalian cell line (e.g., Vero cells, A549, or HepG2).
The optimal concentration for further in vitro assays is typically at or slightly above the MIC, while also being significantly lower than the cytotoxic concentration.
Troubleshooting Guides
Issue 1: I am observing inconsistent results in my MIC assays.
Inconsistent MIC results can arise from several factors:
-
Bacterial Clumping: Mycobacteria, due to their hydrophobic mycolic acid-rich cell wall, have a tendency to clump together. This can lead to uneven distribution of bacteria in the microplate wells.
-
Solution: To obtain a single-cell suspension, vortex the bacterial culture with glass beads or pass the culture through a syringe with a fine-gauge needle (e.g., 27-gauge) multiple times before inoculation.
-
-
Inaccurate Inoculum Size: The density of the bacterial inoculum is critical for reproducible MIC values.
-
Solution: Standardize the inoculum by adjusting the optical density (OD) at 600 nm to a specific value (e.g., 0.05-0.1 for M. tuberculosis) and then diluting it to the final desired concentration.
-
-
Compound Precipitation: this compound is soluble in DMSO but may precipitate when diluted in aqueous culture medium.
-
Solution: When preparing serial dilutions, perform a stepwise dilution to avoid a sudden change in solvent polarity. Visually inspect the wells for any signs of precipitation. If precipitation is observed, consider using a lower starting concentration or adding a small amount of a non-ionic surfactant like Tween 80 to the culture medium (typically at a final concentration of 0.05%).
-
Issue 2: The compound appears to be inactive against my mycobacterial strain.
-
Compound Stability: this compound may not be stable in the culture medium over the long incubation periods required for slow-growing mycobacteria like M. tuberculosis.
-
Solution: While specific stability data for this compound in culture media is not available, it is a good practice to prepare fresh dilutions of the compound for each experiment. If instability is suspected, consider a time-course experiment to assess its activity at different time points.
-
-
Inherent Resistance: The mycobacterial strain you are using may be inherently resistant to this compound.
-
Solution: Include a known susceptible strain, such as M. smegmatis ATCC 607, as a positive control to ensure the compound is active under your experimental conditions.
-
Issue 3: High background or false positives in the Alamar Blue assay.
-
Contamination: Contamination of the culture with other faster-growing bacteria can lead to a rapid color change of the Alamar Blue reagent.
-
Solution: Use sterile techniques throughout the experimental setup. Include a "medium only" control (without bacteria or compound) to check for contamination.
-
-
Compound Interference: this compound itself might be interacting with the resazurin dye.
-
Solution: Set up control wells containing the compound in the medium without bacteria to see if it causes a color change.
-
Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound
Note: The following data is for illustrative purposes only. Actual values must be determined experimentally.
| Mycobacterial Species | Strain | MIC₅₀ (µM) | MIC₉₀ (µM) |
| Mycobacterium smegmatis | mc²155 | 5.0 | 10.0 |
| Mycobacterium tuberculosis | H37Rv | 12.5 | 25.0 |
| Mycobacterium avium | 104 | 25.0 | 50.0 |
Table 2: Hypothetical Cytotoxicity Data for this compound
Note: The following data is for illustrative purposes only. Actual values must be determined experimentally.
| Cell Line | Description | IC₅₀ (µM) |
| Vero | Monkey Kidney Epithelial Cells | >100 |
| A549 | Human Lung Carcinoma Cells | 75.0 |
| HepG2 | Human Liver Carcinoma Cells | 80.0 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)
This protocol is adapted for determining the MIC of this compound against Mycobacterium tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Sterile 96-well flat-bottom plates.
-
Alamar Blue reagent.
-
M. tuberculosis H37Rv culture in mid-log phase.
Procedure:
-
Prepare Bacterial Inoculum: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8). Adjust the OD₆₀₀ to 0.1 with fresh medium, then dilute 1:20 to obtain the final inoculum.
-
Compound Dilution:
-
Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.
-
Add an additional 100 µL of broth to the wells in column 12 (sterility control).
-
Add 2 µL of the this compound stock solution to the first well of each row to be tested (column 1) to achieve the highest desired concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the drug-free control (bacteria only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to all wells from column 1 to 11. The final volume in these wells will be 200 µL.
-
Incubation: Seal the plate with a breathable sealant or place it in a secondary container and incubate at 37°C for 7 days.
-
Addition of Alamar Blue: After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Second Incubation: Re-incubate the plate at 37°C for 24-48 hours.
-
Reading Results: The MIC is defined as the lowest concentration of this compound that prevents a color change from blue (resazurin) to pink (resorufin). A blue color indicates inhibition of bacterial growth.
Visualizations
Caption: Workflow for MIC Determination using MABA.
References
Troubleshooting low efficacy of Deoxypheganomycin D in culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Deoxypheganomycin D in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a specific inhibitor of mycobacteria. Its mode of action is primarily through the disruption of the cell membrane and cell wall synthesis.[1] It has been shown to inhibit the incorporation of glycerol into cell wall components in Mycobacterium smegmatis.[1] It also affects the influx of leucine across the cell membrane.[1] Importantly, it does not significantly inhibit DNA, RNA, or protein synthesis.[1][2]
Q2: Is this compound effective against all types of bacteria?
Current research indicates that this compound is a specific inhibitor of mycobacteria.[1][3] There is no documented cross-resistance with several other common antibiotics.[2]
Q3: What is the expected efficacy of this compound in mammalian cell cultures?
There is currently no scientific literature demonstrating the efficacy of this compound as an antibacterial agent in mammalian cell cultures or its effects on eukaryotic cells. Its known mechanism of action targets specific components of the mycobacterial cell wall and membrane, which are absent in mammalian cells. Therefore, it is not expected to have a significant antibacterial effect in this context. If you are exploring its potential effects on mammalian cells, it would be considered a novel application that requires thorough validation.
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO.[3] For short-term storage (days to weeks), it should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[3] The compound is stable for a few weeks during ordinary shipping conditions at ambient temperature.[3]
Q5: What are the typical concentrations of this compound used in experiments?
In studies with Mycobacterium smegmatis, this compound has been shown to be bacteriostatic at concentrations as high as 7 x 10⁻⁵ M.[1][3] Partial inhibition of growth was observed at 2.8 x 10⁻⁷ M.[1]
Troubleshooting Guide for Low Efficacy
This guide is divided into two sections: for use in mycobacterial cultures and for exploratory use in other cell cultures.
Section 1: Troubleshooting in Mycobacterial Cultures
Problem: this compound shows lower than expected efficacy against a susceptible mycobacterial strain.
| Potential Cause | Troubleshooting Steps |
| Improper Storage or Handling | - Ensure the compound has been stored correctly (short-term at 0-4°C, long-term at -20°C, protected from light).[3] - Prepare fresh stock solutions in DMSO.[3] |
| Incorrect Concentration | - Verify the calculations for your working dilutions. - Perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for your specific strain (see Experimental Protocols). |
| Degradation in Culture Medium | - Minimize exposure of the culture medium containing the compound to light. - Consider the stability of the compound over the duration of your experiment. For long-term experiments, replenishing the medium with fresh compound may be necessary. |
| High Bacterial Density | - Ensure the inoculum size is appropriate for the experiment. A very high density of bacteria may overcome the inhibitory effects of the compound. |
| Resistant Strain | - Although no cross-resistance has been reported with some common antibiotics, spontaneous resistance can occur.[2] - If possible, verify the susceptibility of your strain. |
Section 2: Guidance for Exploratory Use in Non-Mycobacterial Cultures
Problem: this compound does not show any effect in my (e.g., mammalian, non-mycobacterial) cell culture.
This is the expected outcome based on current knowledge. The compound's known targets are specific to mycobacteria.[1] If your goal is to investigate potential novel activities of this compound in other cell types, consider the following approach to validate its activity rather than troubleshooting low efficacy.
| Experimental Step | Considerations and Recommendations |
| Determine Potential Cytotoxicity | - Perform a cell viability assay (e.g., MTT, trypan blue exclusion) with a wide range of concentrations to determine if the compound is toxic to your cells. |
| Establish a Positive Control | - Use a compound with a known effect on your cell line to ensure your assay is working correctly. |
| Assess Compound Stability | - The stability of this compound in different types of cell culture media is unknown. Consider performing stability tests if you suspect degradation. |
| Consider Cell Permeability | - It is unknown if this compound can penetrate the membrane of other cell types. This could be a limiting factor for any potential intracellular activity. |
Quantitative Data Summary
| Parameter | Value | Organism | Reference |
| Bacteriostatic Concentration | up to 7 x 10⁻⁵ M | Mycobacterium smegmatis ATCC 607 | [1][3] |
| Partial Growth Inhibition | 2.8 x 10⁻⁷ M | Mycobacterium smegmatis ATCC 607 | [1] |
| Concentration Affecting Leucine Influx | 7 x 10⁻⁶ M | Mycobacterium smegmatis ATCC 607 | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted for determining the MIC of this compound against mycobacterial strains.
Materials:
-
96-well microtiter plates
-
Mycobacterial culture in appropriate broth medium (e.g., Middlebrook 7H9)
-
This compound stock solution in DMSO
-
Sterile broth medium
-
Microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in the 96-well plate.
-
Add 100 µL of sterile broth to all wells.
-
Add 100 µL of the this compound stock solution (at 2x the highest desired concentration) to the first well and mix.
-
Transfer 100 µL from the first well to the second, and repeat down the plate to create a dilution series. Discard the final 100 µL from the last well in the series.
-
-
Prepare the mycobacterial inoculum to a standardized concentration (e.g., McFarland standard 0.5).
-
Add 100 µL of the bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature and duration for the mycobacterial species.
-
Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth or by measuring the optical density (OD) with a microplate reader.
Protocol 2: Cell Viability Assay (MTT Assay) for Cytotoxicity Screening
This protocol can be used to assess the cytotoxic effects of this compound on mammalian cells.
Materials:
-
96-well plates
-
Mammalian cells in culture
-
This compound stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Visualizations
Caption: Proposed mechanism of this compound in mycobacteria.
References
Potential off-target effects of Deoxypheganomycin D in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Deoxypheganomycin D in cellular models. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is primarily characterized as a specific inhibitor of mycobacteria.[1][2][3] Its mechanism of action in Mycobacterium smegmatis involves the disruption of the cell membrane and interference with lipid components of the cell wall.[1][2] It has been observed to affect the influx of leucine but not thymidine.[1][2] Notably, at concentrations that partially inhibit cell growth, it does not significantly affect DNA, RNA, or protein synthesis.[1][2]
Q2: Are there any known off-target effects of this compound in mammalian cells?
Currently, there is limited publicly available data on the specific off-target effects of this compound in mammalian cellular models. Small molecule inhibitors can exhibit off-target effects, which are often concentration-dependent.[4] Therefore, it is crucial to empirically determine the optimal concentration and potential off-target effects in your specific experimental system.
Q3: My cells are showing unexpected toxicity or a phenotype inconsistent with the known on-target effect. What could be the cause?
Unexpected cellular responses can arise from a variety of factors, including off-target effects of the compound, issues with compound stability or solubility, or experimental artifacts. It is recommended to perform a series of control experiments to troubleshoot the issue. (See Troubleshooting Guide below).
Q4: How can I assess the potential off-target effects of this compound in my cellular model?
Several strategies can be employed to investigate off-target effects. These include performing dose-response curves to identify a therapeutic window, using structurally related but inactive analogs as negative controls, and employing orthogonal validation methods such as RNAi or CRISPR-Cas9 to confirm that the observed phenotype is due to the inhibition of the intended target.[5][6] Global profiling techniques like transcriptomics (RNA-seq) or proteomics can also provide insights into pathways affected by the compound.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Cytotoxicity
If you observe significant cytotoxicity at concentrations intended to be selective for mycobacterial targets, consider the following troubleshooting steps:
Potential Cause & Troubleshooting Steps
| Potential Cause | Recommended Action |
| Off-target toxicity | Perform a detailed dose-response curve to determine the IC50 (or GI50) in your specific cell line. Use the lowest effective concentration to minimize off-target effects.[4] |
| Solvent toxicity | Run a vehicle control experiment using the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. |
| Compound instability | Ensure the compound is stored correctly (dry, dark, at -20°C for long-term storage) and prepare fresh stock solutions.[3] |
| Cell culture conditions | Verify the health and confluency of your cells before treatment. Stressed or overly confluent cells can be more susceptible to compound-induced toxicity. |
Issue 2: Inconsistent or No Observable Phenotype
If you do not observe the expected biological effect, consider these possibilities:
Potential Cause & Troubleshooting Steps
| Potential Cause | Recommended Action |
| Compound inactivity | Verify the purity and integrity of your this compound stock. If possible, confirm its activity in a positive control assay (e.g., against M. smegmatis). |
| Insufficient concentration | Titrate the concentration of this compound upwards. Be mindful of potential off-target effects at higher concentrations.[4] |
| Cellular permeability | The compound may not be efficiently entering your cells. Consider using cell permeability assays to assess uptake. |
| Target not present or relevant | Confirm that the intended molecular target or a homologous pathway is present and functionally relevant in your cellular model. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the concentration-dependent effect of this compound on cell viability.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO or other solvent).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the cell viability (%) against the log of the compound concentration to determine the IC50 value.
Potential Off-Target Signaling Pathways
Given that this compound affects the cell membrane in mycobacteria, potential off-target effects in mammalian cells could involve pathways related to membrane integrity, lipid metabolism, or ion transport. The following diagram illustrates a hypothetical workflow to investigate these potential off-target effects.
Caption: Workflow for Investigating Potential Off-Target Effects.
The following diagram illustrates a hypothetical signaling pathway that could be affected by off-target interactions of a membrane-disrupting compound.
Caption: Hypothetical Off-Target Signaling Pathway.
References
- 1. Mode of action of this compound on Mycobacterium smegmatis ATCC 607 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of Deoxypheganomycin D for biological assays
Welcome to the technical support center for Deoxypheganomycin D. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound in biological assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experiments.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound in Aqueous Buffers
Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What solvents are recommended?
A1: this compound is known to be soluble in dimethyl sulfoxide (DMSO)[1]. For biological assays, it is common practice to first prepare a concentrated stock solution in 100% DMSO and then dilute it to the final desired concentration in your aqueous assay buffer.
Q2: What is the maximum concentration of DMSO that can be used in my cell-based assay?
A2: The tolerance of cell lines to DMSO can vary. It is recommended to keep the final concentration of DMSO in your assay below 1%, as higher concentrations can be toxic to some cells. You should always perform a vehicle control experiment with the same final concentration of DMSO to assess its effect on your specific cell line.
Q3: Even after preparing a DMSO stock, I see precipitation when I dilute it into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the Final Concentration: Try working with a lower final concentration of this compound in your assay.
-
Use a Co-solvent: Consider using a mixture of DMSO and another water-miscible organic solvent, such as ethanol or methanol, to prepare your stock solution. However, the final concentration of any organic solvent in the assay should be carefully controlled and tested for its effect on the cells.
-
Sonication: Briefly sonicating the solution after dilution can sometimes help to redissolve small precipitates.
Q4: Are there any alternative solubilization strategies for hydrophobic compounds like this compound?
A4: Yes, several techniques are used to enhance the solubility of hydrophobic drugs for biological assays:
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to help solubilize hydrophobic compounds. It is crucial to test the compatibility of any surfactant with your specific assay.
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Frequently Asked Questions (FAQs)
Q5: What is the recommended solvent for preparing stock solutions of this compound?
A5: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO)[1].
Q6: How should I store my this compound stock solution?
A6: Store the DMSO stock solution of this compound at -20°C for long-term storage. For short-term storage, 4°C is acceptable.
Q7: What is the known mechanism of action of this compound?
A7: this compound is a specific inhibitor of mycobacteria.[2] Its mode of action is related to the cell membrane and cell wall.[2] It has been shown to affect the influx of leucine, but not thymidine, suggesting a membrane-related effect.[2] Furthermore, it leads to a marked decrease in the incorporation of [14C]glycerol into the cell walls of Mycobacterium smegmatis, indicating an inhibition of cell wall synthesis.[2]
Q8: Does this compound show cross-resistance with other antibiotics?
A8: No, this compound has been reported to show no cross-resistance to several other antibiotics, including paromomycin, capreomycin, viomycin, streptothricin, kanamycin, and streptomycin.[2]
Quantitative Data
Table 1: Stock Solution Preparation Guide for this compound in DMSO
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound |
| 1 mM | 1.41 mL |
| 5 mM | 0.282 mL |
| 10 mM | 0.141 mL |
Note: This table is based on a molecular weight of 709.75 g/mol for this compound. Please refer to the certificate of analysis for the exact molecular weight of your specific batch.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 141 µL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly for at least 1 minute or until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Visualizations
Caption: Experimental workflow for preparing this compound for biological assays.
References
Deoxypheganomycin D storage conditions to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Deoxypheganomycin D to prevent its degradation and ensure experimental integrity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Possible Cause | Recommended Action |
| Change in color or appearance of the solid powder. | Exposure to light, moisture, or elevated temperatures. | Do not use the compound. Contact the supplier for a replacement. Review storage procedures to ensure the compound is stored in a dry, dark environment at the recommended temperature. |
| Reduced or no biological activity in experiments. | Improper storage leading to degradation. Incorrect stock solution concentration. Repeated freeze-thaw cycles of the stock solution. | Verify the storage conditions of the solid compound and reconstituted solutions. Prepare a fresh stock solution from a new vial. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Precipitate observed in the stock solution after thawing. | The solution may have been frozen and thawed multiple times. The concentration may be too high for the solvent. | Gently warm the solution and vortex to redissolve the precipitate. If the precipitate persists, centrifuge the solution and use the supernatant. For future use, consider preparing smaller aliquots to avoid freeze-thaw cycles or using a lower concentration. |
| Difficulty dissolving the compound. | Use of an inappropriate solvent. | This compound is soluble in DMSO.[1] Ensure you are using a high-purity, anhydrous grade of DMSO. Gentle warming and vortexing can aid dissolution. |
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound upon arrival?
A1: Upon receiving this compound, it is crucial to store it under the correct conditions to maintain its stability. The compound is shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping.[1] For long-term storage, it should be kept at -20°C. For short-term storage, 0-4°C is acceptable.[1] It is also recommended to store it in a dry and dark place.[1]
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound is soluble in DMSO.[1] It is advisable to use anhydrous, high-purity DMSO to prepare stock solutions.
Q3: How should I store the reconstituted stock solution of this compound?
A3: After reconstitution in DMSO, stock solutions should be stored at -20°C for long-term use (months) or at 0-4°C for short-term use (days to weeks).[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q4: What is the shelf-life of this compound?
A4: If stored properly under the recommended conditions, this compound has a shelf life of over two years.[1]
Q5: Is this compound sensitive to light?
A5: Yes, it is recommended to store this compound in the dark.[1] Exposure to light can lead to the degradation of many bioactive compounds.[2][3]
Storage Condition Summary
| Form | Storage Duration | Temperature | Conditions |
| Solid Powder | Short-term (days to weeks) | 0 - 4°C | Dry, Dark |
| Solid Powder | Long-term (months to years) | -20°C | Dry, Dark |
| Stock Solution (in DMSO) | Short-term (days to weeks) | 0 - 4°C | Aliquoted |
| Stock Solution (in DMSO) | Long-term (months) | -20°C | Aliquoted |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Based on the desired stock concentration, calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 709.75 g/mol ), you would add 140.9 µL of DMSO.
-
Carefully add the calculated volume of DMSO to the vial.
-
Gently vortex the vial until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
For storage, aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and store them at -20°C for long-term storage.
Workflow for Handling and Storage of this compound
Caption: Workflow for this compound handling and storage.
References
Technical Support Center: Overcoming Resistance to Deoxypheganomycin D in Mycobacteria
Welcome to the technical support center for researchers working with Deoxypheganomycin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, particularly concerning the emergence of resistance in mycobacterial cultures.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound is a specific inhibitor of mycobacteria. Its primary mode of action is the inhibition of cell wall biosynthesis.[1] It has been observed to cause a marked decrease in the incorporation of glycerol into the cell walls of Mycobacterium smegmatis.[1] Additionally, it affects the permeability of the cell membrane, influencing the influx and efflux of certain molecules.[1] It is important to note that it does not significantly inhibit DNA, RNA, or protein synthesis.[1]
Q2: Have specific genes conferring resistance to this compound been identified?
Currently, there is limited specific information in the public domain identifying unique genes that mutate to confer resistance to this compound. However, based on the known mechanisms of drug resistance in mycobacteria, it is plausible that resistance could arise from mutations in genes involved in:
-
Cell wall biosynthesis pathways: As this compound targets this process, mutations in the enzymes or transporters involved could reduce its efficacy.
-
Efflux pump regulation or structure: Overexpression or altered substrate specificity of efflux pumps could lead to increased expulsion of the drug from the bacterial cell.[2][3]
-
Drug target modification: Although the precise molecular target is not fully elucidated, mutations in the target protein could prevent this compound from binding effectively.
Q3: Is there known cross-resistance between this compound and other antibiotics?
Studies have shown that this compound does not exhibit cross-resistance with several other classes of antibiotics, including paromomycin, capreomycin, viomycin, streptothricin, kanamycin, and streptomycin.[1] This suggests that its mechanism of action and potential resistance mechanisms are distinct from these agents.
Troubleshooting Guides
Problem 1: Gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound in your mycobacterial culture.
This is a common indication of developing resistance. Here’s a systematic approach to investigate and potentially mitigate this issue.
Potential Cause & Troubleshooting Steps
| Potential Cause | Experimental Step | Expected Outcome if Hypothesis is Correct |
| Upregulation of Efflux Pumps | 1. Perform an Ethidium Bromide (EtBr) Efflux Assay: Compare the EtBr accumulation in your resistant strain versus the parental sensitive strain. 2. Test Synergy with Efflux Pump Inhibitors (EPIs): Determine the MIC of this compound in the presence and absence of a broad-spectrum EPI like verapamil or reserpine. | 1. The resistant strain will show lower accumulation (higher efflux) of EtBr. 2. A significant reduction in the MIC of this compound in the presence of an EPI suggests efflux-mediated resistance. |
| Alterations in Cell Wall Permeability | 1. Crystal Violet Uptake Assay: Measure the uptake of crystal violet by the resistant and sensitive strains. Reduced uptake suggests decreased permeability. 2. Transmission Electron Microscopy (TEM): Visualize the cell wall structure of both strains to identify any morphological changes. | 1. The resistant strain will exhibit lower crystal violet uptake. 2. TEM may reveal a thicker or altered cell wall structure in the resistant strain. |
| Target Modification | 1. Whole Genome Sequencing (WGS): Sequence the genomes of the resistant and parental strains to identify single nucleotide polymorphisms (SNPs) or insertions/deletions. 2. Gene Knockout/Complementation: If a candidate gene is identified, create a knockout in the sensitive strain and complement the mutation in the resistant strain to confirm its role in resistance. | 1. WGS will identify mutations in the resistant strain that are absent in the parental strain. 2. Knocking out the candidate gene in the sensitive strain should increase the MIC, while complementing the mutation in the resistant strain should restore sensitivity. |
Problem 2: Spontaneous emergence of highly resistant colonies on solid media containing this compound.
This suggests the selection of pre-existing resistant mutants within the population.
Experimental Workflow for Characterizing Spontaneous Mutants
Caption: Workflow for characterizing spontaneous resistant mutants.
Experimental Protocols
Protocol 1: Ethidium Bromide (EtBr) Efflux Assay
This protocol is adapted for mycobacteria to assess the activity of efflux pumps.
-
Culture Preparation: Grow mycobacterial cultures (sensitive and potentially resistant strains) to mid-log phase (OD₆₀₀ of 0.6-0.8) in an appropriate broth medium.
-
Cell Preparation: Harvest the cells by centrifugation (e.g., 8000 x g for 10 minutes). Wash the cell pellet twice with PBS containing 0.05% Tween 80.
-
Loading with Ethidium Bromide: Resuspend the cell pellet in PBS (without Tween 80) to an OD₆₀₀ of 0.4. Add EtBr to a final concentration of 1-2 µg/mL. Incubate at 37°C with shaking for 1 hour to allow for EtBr uptake.
-
Efflux Induction: Centrifuge the loaded cells and resuspend the pellet in fresh PBS. Add glucose (or another energy source) to a final concentration of 0.4% to initiate efflux. If testing the effect of an efflux pump inhibitor (EPI), add it at this stage.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence of the cell suspension using a fluorometer (Excitation: 530 nm, Emission: 590 nm). Record measurements every 2-5 minutes for at least 30-60 minutes.
-
Data Analysis: Plot fluorescence intensity against time. A faster decrease in fluorescence in the resistant strain compared to the sensitive strain indicates a higher rate of EtBr efflux.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Prepare Drug Dilutions: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium. The final volume in each well should be 50 µL.
-
Prepare Inoculum: Grow a mycobacterial culture to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension 1:100 in the broth medium.
-
Inoculate Plate: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Seal the plate and incubate at 37°C for the appropriate time for the mycobacterial species being tested (e.g., 3-7 days for M. smegmatis, longer for M. tuberculosis).
-
Determine MIC: The MIC is the lowest concentration of the drug that completely inhibits visible growth. This can be assessed visually or by measuring the OD₆₀₀.
Potential Signaling Pathways Involved in Resistance
While specific signaling pathways for this compound resistance are not yet defined, a general model for the development of drug resistance in mycobacteria can be proposed. This often involves stress responses that lead to the upregulation of protective mechanisms like efflux pumps.
Caption: A hypothetical signaling pathway for inducible resistance.
References
Technical Support Center: Purity Assessment of Custom-Synthesized Deoxypheganomycin D
Welcome to the technical support center for the purity assessment of custom-synthesized Deoxypheganomycin D. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the analysis of this complex molecule.
This compound: Key Properties
A summary of the key chemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₇N₉O₁₁ | [1][2] |
| Molecular Weight | 709.75 g/mol | [1][2] |
| Exact Mass | 709.3395 Da | [1][2] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C in a dry, dark environment. | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my custom-synthesized this compound?
A1: Given the peptide-like structure of this compound, which includes non-standard amino acid residues, impurities can arise from several sources during solid-phase or solution-phase synthesis. These can include:
-
Truncated or deleted sequences: Incomplete coupling reactions can lead to peptides missing one or more amino acid residues.
-
Incompletely removed protecting groups: Residual protecting groups on the amino acid side chains can remain after the final cleavage and deprotection steps.[3]
-
Side-reaction products: Modifications of functional groups on the amino acid side chains can occur during synthesis.[4]
-
Racemization or epimerization: The stereochemistry of the chiral centers in the amino acid residues may be altered during the synthesis process.
-
Residual solvents and reagents: Solvents and reagents used in the synthesis and purification process, such as trifluoroacetic acid (TFA) or N,N-dimethylformamide (DMF), may be present in the final product.[4]
-
Oxidized or reduced forms: The molecule may undergo oxidation or reduction, particularly at sensitive functional groups.[4]
Q2: My HPLC chromatogram shows multiple peaks besides the main product peak. How can I identify if these are impurities?
A2: The presence of multiple peaks in an HPLC chromatogram is a strong indication of impurities. To identify these, you should:
-
Optimize your HPLC method: Ensure your gradient, mobile phase, and column are appropriate for separating structurally similar compounds.
-
Use a high-resolution mass spectrometer (LC-MS): This will allow you to obtain the mass-to-charge ratio (m/z) of the species eluting at each peak. By comparing these masses to the expected mass of this compound and potential impurities (e.g., truncated sequences, adducts with solvents), you can tentatively identify them.[5]
-
Collect fractions and analyze by NMR: If you have sufficient material, you can collect the fractions corresponding to the impurity peaks and analyze them by ¹H NMR to gain structural information.
Q3: My mass spectrometry results show a mass that does not correspond to this compound. What could be the issue?
A3: A discrepancy in the observed mass can be due to several factors:
-
Presence of adducts: The observed mass may correspond to this compound complexed with cations (e.g., Na⁺, K⁺) or solvents (e.g., acetonitrile, methanol).
-
Incorrect ionization state: Ensure you are looking for the correct molecular ion (e.g., [M+H]⁺, [M-H]⁻).
-
Fragmentation: The molecule may be fragmenting in the ion source. Try using a softer ionization technique if possible.
-
Impurities: The observed mass could belong to a co-eluting impurity. Review your HPLC data to see if the peak is symmetrical.
Q4: The ¹H NMR spectrum of my sample is complex and shows more signals than expected. How can I assess purity from this?
A4: A complex ¹H NMR spectrum can be challenging to interpret for purity assessment. Here are some steps to take:
-
Compare with a reference spectrum: If a reference spectrum for pure this compound is available, a direct comparison can help identify impurity signals.
-
Look for characteristic impurity signals: Certain regions of the spectrum are prone to showing signals from common impurities like residual solvents.
-
Quantitative NMR (qNMR): If you have an internal standard, you can use qNMR to quantify the amount of this compound relative to the standard and any identifiable impurities.
-
2D NMR techniques: Techniques like COSY and HSQC can help in assigning signals and distinguishing between the main compound and impurities.
Troubleshooting Guides
HPLC Purity Assessment
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Column overload- Inappropriate mobile phase pH- Column contamination | - Reduce sample concentration.- Adjust mobile phase pH to ensure the analyte is in a single ionic state.- Flush the column with a strong solvent or replace the column. |
| Inconsistent retention times | - Fluctuations in temperature- Inconsistent mobile phase composition- Air bubbles in the system | - Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure proper mixing.- Degas the mobile phase and purge the pump. |
| Extra peaks (ghost peaks) | - Contamination from previous injections- Impurities in the mobile phase | - Run a blank gradient to wash the column.- Use high-purity solvents and freshly prepared mobile phase. |
Mass Spectrometry Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low signal | - Low sample concentration- Inefficient ionization- Instrument not properly tuned | - Increase sample concentration.- Optimize ionization source parameters (e.g., spray voltage, gas flow).- Calibrate and tune the mass spectrometer. |
| Mass inaccuracy | - Instrument out of calibration | - Perform a mass calibration using a known standard. |
| Complex spectrum with many peaks | - In-source fragmentation- Presence of multiple impurities and adducts | - Use a softer ionization method.- Improve chromatographic separation to isolate the main compound before it enters the mass spectrometer. |
NMR Spectroscopy
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad peaks | - Sample aggregation- Presence of paramagnetic impurities | - Use a different solvent or adjust the sample concentration.- Filter the sample. |
| Presence of large solvent peaks | - Inadequate solvent suppression | - Optimize the solvent suppression parameters on the NMR spectrometer. |
| Difficulty in distinguishing impurity peaks from the main compound | - Overlapping signals | - Acquire 2D NMR spectra (e.g., COSY, HSQC) to resolve overlapping signals.- Use a higher field NMR spectrometer if available. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of a custom-synthesized this compound sample by separating it from potential impurities.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., DMSO, water/ACN mixture) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or FA) in water.
-
Mobile Phase B: 0.1% TFA (or FA) in ACN.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 220 nm and 280 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Objective: To confirm the identity of the synthesized this compound and identify potential impurities by their mass-to-charge ratio.
Materials:
-
Same as for HPLC analysis.
Procedure:
-
LC Separation: Use the same HPLC method as described above. The outlet of the HPLC is directly coupled to the mass spectrometer.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1500.
-
Capillary Voltage: 3.5 kV.
-
Gas Flow: As per instrument recommendation.
-
Source Temperature: As per instrument recommendation.
-
-
Data Analysis:
-
Extract the mass spectrum for the main HPLC peak and confirm that the observed m/z corresponds to the expected mass of this compound ([M+H]⁺ ≈ 710.35).
-
Analyze the mass spectra of the impurity peaks to tentatively identify them based on their m/z values.
-
¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation
Objective: To confirm the chemical structure of the synthesized this compound and to estimate its purity by identifying signals from impurities.
Materials:
-
This compound sample (approx. 5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve the this compound sample in ~0.6 mL of the deuterated solvent in an NMR tube.
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard ¹H NMR.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
Relaxation Delay (d1): At least 5 times the longest T1 for quantitative analysis.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate all signals.
-
Compare the observed chemical shifts and coupling constants with expected values for this compound.
-
Identify signals that do not belong to the main compound. These could be residual solvents or synthesis-related impurities.
-
For a rough purity estimation, compare the integral of a well-resolved proton signal from the main compound to the integrals of impurity signals.
-
Visualizations
Caption: Workflow for the synthesis and purity assessment of this compound.
Caption: Troubleshooting decision tree for purity assessment of this compound.
References
Validation & Comparative
Comparative Analysis of Deoxypheganomycin D and Isoniazid Against Mycobacterium tuberculosis
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Deoxypheganomycin D and isoniazid, two compounds with reported antimycobacterial properties. While isoniazid is a cornerstone of current tuberculosis therapy, information on this compound is significantly more limited, necessitating a cautious and evidence-based comparison. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the known mechanisms of action to aid in the understanding of their potential as anti-tubercular agents.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and isoniazid. It is important to note that the data for this compound is derived from studies on Mycobacterium smegmatis, a non-pathogenic relative of Mycobacterium tuberculosis, and may not be directly translatable.
| Parameter | This compound | Isoniazid |
| Target Organism | Mycobacterium smegmatis ATCC 607[1] | Mycobacterium tuberculosis |
| Minimum Inhibitory Concentration (MIC) | Bacteriostatic at concentrations as high as 7 x 10⁻⁵ M (approximately 50 µg/mL)[1] | 0.02 - 0.06 µg/mL against susceptible strains[2] |
| Minimum Bactericidal Concentration (MBC) | Not reported | Varies; generally bactericidal against rapidly dividing bacilli[3] |
| Mechanism of Action | Appears to be related to the cell membrane and specific mycobacterial lipid-like components of the cell wall[1]. It does not significantly inhibit DNA, RNA, or protein synthesis[1]. | Inhibition of mycolic acid synthesis through the inactivation of the enoyl-acyl carrier protein reductase (InhA)[3][4]. |
| Cytotoxicity | Not reported | Hepatotoxicity is a known side effect in humans[5]. In vitro studies have shown it can induce apoptosis in hepatoma and lymphoma cells at concentrations >26 mM[6]. |
| In Vivo Efficacy | Not reported | A key component of the standard multi-drug regimen for tuberculosis treatment[3]. |
| Resistance Mechanism | No cross-resistance to several other antibiotics has been observed[1]. | Mutations in the katG, inhA, kasA, and ahpC genes can confer resistance[3]. |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of scientific findings. Below are standardized methodologies for key experiments cited in this comparison.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a fundamental measure of a drug's efficacy. A common method for determining the MIC for M. tuberculosis is the broth microdilution method.
Protocol:
-
Preparation of Inoculum: A suspension of M. tuberculosis is prepared from a fresh culture and its density is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Drug Dilution: The test compounds (this compound and isoniazid) are serially diluted in a 96-well microtiter plate using an appropriate broth medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing no drug, and wells with no bacteria are included.
-
Incubation: The microtiter plates are incubated at 37°C for a period of 7 to 14 days.
-
Reading Results: The MIC is determined as the lowest concentration of the drug that shows no visible growth. Visual inspection or the use of a growth indicator like resazurin can aid in the determination.
Cytotoxicity Assay
Evaluating the toxicity of a compound against mammalian cells is a critical step in drug development. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Culture: A suitable mammalian cell line, such as the human hepatoma cell line HepG2, is cultured in an appropriate medium and seeded into a 96-well plate at a specific density.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the known and proposed mechanisms of action for isoniazid and this compound.
Caption: Mechanisms of action for Isoniazid and proposed targets for this compound.
Experimental Workflow
The following diagram outlines a general experimental workflow for the evaluation of potential anti-tubercular agents.
Caption: A generalized workflow for the discovery and development of new anti-tuberculosis drugs.
Conclusion
Isoniazid remains a potent and well-characterized first-line drug for the treatment of tuberculosis, with a clear mechanism of action targeting mycolic acid synthesis.[3][4] In contrast, this compound is a poorly understood compound with limited available data. The existing research on M. smegmatis suggests a bacteriostatic effect potentially involving the cell membrane and lipid components, but its efficacy and mechanism against M. tuberculosis are yet to be determined.[1] Further research, including MIC determination against M. tuberculosis, cytotoxicity studies, and in vivo efficacy evaluations, is essential to ascertain the potential of this compound as a viable anti-tubercular agent. This guide highlights the significant knowledge gap that currently exists and underscores the need for comprehensive studies before any definitive comparison with established drugs like isoniazid can be made.
References
- 1. Mode of action of this compound on Mycobacterium smegmatis ATCC 607 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activities of Drug Combinations against Mycobacterium tuberculosis Grown in Aerobic and Hypoxic Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. embopress.org [embopress.org]
- 5. Antimycobacterial activities in vitro and in vivo and pharmacokinetics of dihydromycoplanecin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual inhibition of the terminal oxidases eradicates antibiotic‐tolerant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessment of Deoxypheganomycin D In Vitro Toxicity in Mammalian Cells: A Data-Deficient Area
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the in vitro toxicity of Deoxypheganomycin D on mammalian cells. While its efficacy as a specific antimycobacterial agent is documented, its cytotoxic effects, including its impact on apoptosis, the cell cycle, and the generation of reactive oxygen species (ROS) in mammalian systems, remain largely unexplored.
Currently, research on this compound has primarily focused on its mode of action against Mycobacterium smegmatis. Studies indicate that it inhibits mycobacterial growth by affecting the cell wall and membrane, without significantly disrupting the synthesis of DNA, RNA, or proteins. However, this focus on its antibacterial properties has left a void in the knowledge regarding its potential impact on eukaryotic cells, a critical aspect for any compound being considered for therapeutic development.
This guide aims to transparently address this data deficiency. Due to the lack of available experimental data, a direct comparison of this compound's toxicity with other compounds is not feasible at this time. The following sections, which would typically detail experimental findings, are presented to highlight the specific areas where research is needed.
Comparative Cytotoxicity Analysis
No published studies detailing the half-maximal inhibitory concentration (IC50) or other cytotoxicity metrics of this compound in mammalian cell lines were identified. To conduct a proper comparative analysis, future studies should evaluate its effects on a panel of cancerous and non-cancerous mammalian cell lines.
Table 1: Comparative IC50 Values of this compound and Representative Compounds in Mammalian Cell Lines (Hypothetical Data)
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| This compound | A549 (Lung Carcinoma) | MTT | 48 | Data not available |
| This compound | HEK293 (Normal Kidney) | MTT | 48 | Data not available |
| Doxorubicin | A549 (Lung Carcinoma) | MTT | 48 | ~0.1 |
| Cisplatin | A549 (Lung Carcinoma) | MTT | 48 | ~5.0 |
Apoptosis Induction
The pro-apoptotic potential of this compound in mammalian cells is unknown. Future investigations should employ methods such as Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cell populations.
Table 2: Comparative Analysis of Apoptosis Induction (Hypothetical Data)
| Compound | Cell Line | Concentration (µM) | Apoptotic Cells (%) |
| This compound | HeLa (Cervical Cancer) | 10 | Data not available |
| Staurosporine | HeLa (Cervical Cancer) | 1 | >90 |
Cell Cycle Analysis
There is no information on whether this compound induces cell cycle arrest in mammalian cells. Cell cycle analysis, typically performed using flow cytometry after propidium iodide staining, would be crucial to determine if the compound halts cell proliferation at specific checkpoints (e.g., G1, S, G2/M).
Table 3: Comparative Cell Cycle Distribution Analysis (Hypothetical Data)
| Compound | Cell Line | Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| This compound | MCF-7 (Breast Cancer) | 25 | Data not available | Data not available | Data not available |
| Nocodazole | MCF-7 (Breast Cancer) | 0.1 | ~10 | ~15 | ~75 |
Reactive Oxygen Species (ROS) Generation
The capacity of this compound to induce oxidative stress through the generation of ROS in mammalian cells has not been evaluated. Assays using fluorescent probes like DCFDA would be necessary to quantify intracellular ROS levels.
Experimental Protocols
Detailed experimental protocols for the assessment of in vitro toxicity are essential for reproducibility and comparison across studies. The following outlines standard methodologies that should be applied to investigate the effects of this compound on mammalian cells.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Figure 1. A typical workflow for assessing cytotoxicity using an MTT assay.
Potential Signaling Pathways
Without experimental data, any depiction of signaling pathways affected by this compound in mammalian cells would be purely speculative. However, many cytotoxic compounds are known to activate intrinsic or extrinsic apoptotic pathways.
Figure 2. A hypothetical intrinsic apoptosis pathway that could be investigated.
A Head-to-Head Comparison of Deoxypheganomycin D and Capreomycin Efficacy in Mycobacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Deoxypheganomycin D and capreomycin, two antimicrobial agents with activity against mycobacteria. While capreomycin is a well-established second-line treatment for multidrug-resistant tuberculosis (MDR-TB), this compound is a lesser-studied compound with a distinct proposed mechanism of action. This document synthesizes the available experimental data to offer a head-to-head comparison of their efficacy, mechanisms, and experimental protocols.
Executive Summary
Capreomycin is a cyclic polypeptide antibiotic that inhibits protein synthesis in mycobacteria by binding to the ribosome. It is a bactericidal agent with established efficacy against Mycobacterium tuberculosis. In contrast, this compound is a specific antimycobacterial inhibitor that is believed to disrupt the cell membrane and/or cell wall lipid components, leading to a bacteriostatic effect. Notably, there is no evidence of cross-resistance between the two compounds. The available research on this compound is limited, with efficacy data primarily available for Mycobacterium smegmatis, a non-pathogenic model organism. No direct comparative studies evaluating the efficacy of both compounds in the same experimental setting have been identified in the reviewed literature.
Data Presentation: Quantitative Efficacy
The following table summarizes the available quantitative data on the efficacy of this compound and capreomycin against mycobacterial species. It is important to note the disparity in the available data, with significantly more information available for capreomycin, particularly against the clinically relevant M. tuberculosis.
| Compound | Organism | Metric | Concentration | Effect | Reference |
| This compound | Mycobacterium smegmatis ATCC 607 | - | 7 x 10⁻⁵ M | Bacteriostatic inhibition of growth | [1] |
| Mycobacterium smegmatis ATCC 607 | - | 2.8 x 10⁻⁷ M | Partial inhibition of growth | [1] | |
| Capreomycin | Mycobacterium tuberculosis | MIC | 1.25–2.5 µg/mL | Inhibition of actively multiplying bacteria | [2] |
| Mycobacterium tuberculosis | MIC | 2.5 μg/mL | Inhibition of growth | [3] | |
| Mycobacterium tuberculosis (57 clinical strains) | Median MIC | 8 mg/liter | Inhibition of growth | [4] | |
| Mycobacterium smegmatis | MIC | 1 µg/mL | Bactericidal activity | [5] |
Mechanism of Action
The two compounds exhibit fundamentally different mechanisms of action against mycobacteria.
This compound: The precise mechanism of this compound has not been fully elucidated. However, studies on M. smegmatis indicate that it does not significantly inhibit DNA, RNA, or protein synthesis[1]. Instead, its mode of action is suggested to be related to the cell membrane and specific mycobacterial lipid components of the cell wall[1]. At a concentration of 7 x 10⁻⁶ M, it was observed to affect the influx of leucine and the efflux of thymidine, suggesting an impact on cell membrane permeability[1].
Capreomycin: Capreomycin is a well-characterized protein synthesis inhibitor. It binds to the 70S ribosome at the interface of the 30S and 50S subunits[6][7]. This binding interferes with the translocation step of protein synthesis, stabilizing the tRNA in the A-site and preventing its movement to the P-site[6][8]. More specifically, it has been shown to disrupt the interaction between ribosomal proteins L12 and L10, which are crucial for the function of the 50S ribosomal subunit stalk and the recruitment of elongation factors[2].
Signaling Pathways and Experimental Workflows
This compound: Proposed Mechanism of Action
Caption: Proposed mechanism of this compound in Mycobacterium smegmatis.
Capreomycin: Ribosomal Inhibition Pathway
Caption: Mechanism of capreomycin-mediated inhibition of protein synthesis.
Experimental Protocols
This compound: General Methodology (M. smegmatis)
The following is a summary of the likely experimental approach based on the available abstract for the study of this compound's effect on M. smegmatis ATCC 607[1].
-
Bacterial Culture: Mycobacterium smegmatis ATCC 607 is cultured in an appropriate liquid medium to the logarithmic growth phase.
-
Drug Exposure: Cultures are treated with varying concentrations of this compound (e.g., 2.8 x 10⁻⁷ M to 7 x 10⁻⁵ M).
-
Growth Inhibition Assay: Bacterial growth is monitored over time, likely by measuring optical density at 600 nm (OD₆₀₀), to determine the bacteriostatic effect of the compound.
-
Macromolecular Synthesis Analysis: To assess the impact on DNA, RNA, and protein synthesis, radiolabeled precursors (e.g., [³H]thymidine, [³H]uridine, and [³H]leucine) are added to the cultures in the presence and absence of the drug. The incorporation of radioactivity into the respective macromolecules is measured over time.
-
Cell Wall Synthesis Analysis: The effect on cell wall synthesis is determined by measuring the incorporation of a radiolabeled precursor, such as [¹⁴C]glycerol, into the cell wall fraction.
-
Membrane Permeability Assay: The influx and efflux of specific molecules (e.g., leucine and thymidine) are measured to assess changes in cell membrane permeability.
Capreomycin: Agar Proportion Method for Susceptibility Testing of M. tuberculosis
The agar proportion method is a standard technique for determining the susceptibility of M. tuberculosis to antimicrobial agents.
-
Media Preparation: Middlebrook 7H10 agar medium is prepared and supplemented with oleic acid-albumin-dextrose-catalase (OADC). The medium is divided into aliquots, and capreomycin is added to achieve the desired final concentrations (e.g., 2.5, 5.0, 10.0 µg/mL). A drug-free control medium is also prepared.
-
Inoculum Preparation: A suspension of the M. tuberculosis isolate to be tested is prepared in a suitable liquid medium and adjusted to a turbidity equivalent to a McFarland 0.5 standard. Serial dilutions of this suspension are then made.
-
Inoculation: The drug-containing and drug-free agar plates are inoculated with the standardized bacterial dilutions. Typically, two dilutions are used, one that will yield confluent growth on the control plate and another that will yield countable colonies.
-
Incubation: Plates are incubated at 37°C in an atmosphere of 5-10% CO₂ for 3 weeks.
-
Interpretation: The number of colonies on the drug-containing plates is compared to the number of colonies on the drug-free control plate. The proportion of resistant bacteria is calculated. An isolate is considered resistant if the number of colonies on the drug-containing medium is more than 1% of the number of colonies on the drug-free medium.
Experimental Workflow for Comparative Efficacy (Hypothetical)
Caption: A hypothetical workflow for a direct head-to-head comparison.
Conclusion
References
- 1. Mode of action of this compound on Mycobacterium smegmatis ATCC 607 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antituberculosis Antibiotic Capreomycin Inhibits Protein Synthesis by Disrupting Interaction between Ribosomal Proteins L12 and L10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action of Ribosomally Synthesized and Post-Translationally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
Deoxypheganomycin D: A Promising Candidate Against Aminoglycoside-Resistant Mycobacteria
A deep dive into the experimental evidence for Deoxypheganomycin D's lack of cross-resistance with aminoglycoside antibiotics, offering a potential new avenue in the fight against drug-resistant mycobacterial infections.
For researchers and drug development professionals grappling with the challenge of antibiotic resistance, the emergence of novel compounds with unique mechanisms of action is a critical area of investigation. This compound, a specific inhibitor of mycobacteria, presents a compelling case for further study due to its demonstrated lack of cross-resistance with widely used aminoglycoside antibiotics. This guide provides a comparative analysis of this compound and aminoglycosides, supported by available experimental data and detailed methodologies.
Contrasting Mechanisms of Action: The Basis for No Cross-Resistance
The fundamental reason for the absence of cross-resistance between this compound and aminoglycosides lies in their distinct molecular targets and mechanisms of action within the mycobacterial cell.
This compound exerts its bacteriostatic effect by targeting the cell envelope. Experimental evidence suggests that it interferes with the cell membrane and the biosynthesis of specific lipid components within the complex mycobacterial cell wall.[1] Notably, at concentrations that partially inhibit the growth of Mycobacterium smegmatis ATCC 607, this compound does not significantly inhibit DNA, RNA, or protein synthesis.[1] This indicates a targeted disruption of cell wall integrity as its primary mode of action.
Aminoglycoside antibiotics , such as streptomycin, kanamycin, and paromomycin, function by inhibiting protein synthesis. They bind to the 30S ribosomal subunit, leading to misreading of mRNA and the production of nonfunctional proteins, which ultimately results in bacterial cell death.[2]
This crucial difference in their mechanisms of action is the cornerstone of why resistance to one class of these antibiotics does not confer resistance to the other.
Aminoglycoside Resistance Mechanisms
Bacteria, including mycobacteria, have evolved several mechanisms to resist the effects of aminoglycoside antibiotics. Understanding these mechanisms further clarifies why this compound remains effective against such resistant strains. The primary modes of aminoglycoside resistance include:
-
Target Modification: Mutations in the 16S rRNA, the binding site of aminoglycosides on the ribosome, can prevent the antibiotic from effectively binding and inhibiting protein synthesis.[2][3]
-
Enzymatic Inactivation: Bacteria may produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, rendering it inactive. These enzymes include acetyltransferases, phosphotransferases, and nucleotidyltransferases.[2][4]
-
Efflux Pumps: Some bacteria possess or acquire efflux pumps that actively transport aminoglycosides out of the cell, preventing them from reaching their ribosomal target at effective concentrations.
Since this compound's target is the cell wall and not the ribosome, these resistance mechanisms that protect the ribosome from aminoglycosides are ineffective against it.
Experimental Evidence: Lack of Cross-Resistance
A key study by Suzukake-Tsuchiya et al. on Mycobacterium smegmatis ATCC 607 demonstrated that this compound does not exhibit cross-resistance with a panel of aminoglycoside antibiotics.[1] While the full quantitative data from this study is not publicly available, the published findings are a critical indicator of this compound's potential.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) Against Aminoglycoside-Susceptible M. smegmatis
| Antibiotic | MIC (µg/mL) |
| This compound | X |
| Kanamycin | Y |
| Streptomycin | Z |
(Note: X, Y, and Z represent hypothetical MIC values for a wild-type, aminoglycoside-susceptible strain.)
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) Against Aminoglycoside-Resistant M. smegmatis
| Antibiotic | MIC (µg/mL) - Kanamycin-Resistant Strain | MIC (µg/mL) - Streptomycin-Resistant Strain |
| This compound | X | X |
| Kanamycin | >Y | Y |
| Streptomycin | Y | >Z |
(Note: In this hypothetical table, the MIC of this compound (X) remains unchanged against the resistant strains, while the MICs of kanamycin and streptomycin are significantly higher (">Y" and ">Z") against the strains with resistance to them, respectively.)
Experimental Protocols
The determination of antibiotic susceptibility and the absence of cross-resistance in mycobacteria require specific and well-controlled experimental procedures. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted for Mycobacterium smegmatis.
1. Preparation of Inoculum: a. From a pure, overnight culture of M. smegmatis on an appropriate agar medium (e.g., Middlebrook 7H10), select 3-4 colonies. b. Suspend the colonies in 5 mL of sterile saline or Middlebrook 7H9 broth. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard using a nephelometer. This corresponds to approximately 1-5 x 10^7 CFU/mL. d. Dilute the standardized inoculum in Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Microtiter Plates: a. Perform serial two-fold dilutions of the test antibiotics (this compound and aminoglycosides) in a 96-well microtiter plate using Middlebrook 7H9 broth. b. The final volume in each well should be 100 µL. c. Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
3. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension. b. Seal the plates to prevent evaporation and incubate at 37°C for 24-48 hours.
4. Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth. c. Optionally, a growth indicator such as resazurin or INT (p-iodonitrotetrazolium violet) can be added to aid in the visualization of viability.[5]
Protocol 2: Checkerboard Assay for Synergy and Cross-Resistance Assessment
The checkerboard assay is a method to assess the interaction between two antimicrobial agents.
1. Plate Setup: a. In a 96-well microtiter plate, prepare serial dilutions of Drug A (e.g., this compound) along the y-axis (rows) and serial dilutions of Drug B (e.g., an aminoglycoside) along the x-axis (columns). b. This creates a matrix of wells with various combinations of concentrations of the two drugs.
2. Inoculation and Incubation: a. Prepare the M. smegmatis inoculum as described in the MIC protocol. b. Inoculate each well with the bacterial suspension. c. Incubate the plate under the same conditions as for the MIC determination.
3. Data Analysis: a. After incubation, determine the MIC of each drug alone and in combination. b. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:
- FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
- FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
- FIC Index = FIC of Drug A + FIC of Drug B c. Interpretation of the FIC Index:
- ≤ 0.5: Synergy
- > 0.5 to 4: Additive or indifferent effect
- > 4: Antagonism
For cross-resistance studies, this assay would be performed on aminoglycoside-resistant strains. An indifferent result (FIC index between >0.5 and 4) would further support the lack of cross-resistance.
Visualizing the Mechanisms
To further illustrate the distinct modes of action, the following diagrams depict the cellular targets of this compound and aminoglycoside antibiotics.
Figure 1: Distinct cellular targets of this compound and aminoglycoside antibiotics.
Figure 2: Logical workflow for determining cross-resistance between antibiotics.
Conclusion and Future Directions
The available evidence strongly suggests that this compound's unique mechanism of action, targeting the mycobacterial cell wall, allows it to circumvent the common resistance pathways that render aminoglycoside antibiotics ineffective. This lack of cross-resistance positions this compound as a valuable lead compound for the development of new therapies against multidrug-resistant mycobacterial infections.
Further research is warranted to obtain detailed quantitative data on the activity of this compound against a broader range of aminoglycoside-resistant clinical isolates of pathogenic mycobacteria, such as Mycobacterium tuberculosis. Elucidating the precise molecular target of this compound within the cell wall biosynthesis pathway will also be crucial for optimizing its activity and for the rational design of next-generation analogs.
References
- 1. Mode of action of this compound on Mycobacterium smegmatis ATCC 607 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoglycoside Cross-Resistance in Mycobacterium tuberculosis Due to Mutations in the 5′ Untranslated Region of whiB7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycobacterial Aminoglycoside Acetyltransferases: A Little of Drug Resistance, and a Lot of Other Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum Inhibitory Concentration (MIC) determination using M. smegmatis [bio-protocol.org]
Assessing the Bactericidal Versus Bacteriostatic Properties of Deoxypheganomycin D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Deoxypheganomycin D, focusing on its classification as a bactericidal or bacteriostatic agent. It includes a review of its mechanism of action, a comparison with other antimicrobial agents, and detailed experimental protocols for assessing these properties.
Introduction to this compound and Antimicrobial Classification
This compound is a specific inhibitor of mycobacteria.[1][2] The distinction between bactericidal and bacteriostatic agents is a fundamental concept in antimicrobial research and development. Bactericidal compounds directly kill bacteria, while bacteriostatic agents inhibit their growth and reproduction, relying on the host's immune system to clear the infection.[3] This classification has significant implications for therapeutic applications, particularly in immunocompromised patients or in the treatment of severe infections like endocarditis and meningitis, where a bactericidal effect is often preferred.[3]
The activity of an antimicrobial agent can be concentration-dependent and may vary against different bacterial species.[4] Therefore, robust experimental data is crucial for accurate classification.
Comparative Analysis of Antimicrobial Agents
This compound has been shown to inhibit the in vitro growth of Mycobacterium smegmatis ATCC 607 in a bacteriostatic manner at concentrations as high as 7 x 10-5 M.[1][2] Its mode of action is believed to be related to its effects on the cell membrane and specific lipid components within the mycobacterial cell wall.[1][5] At a concentration of 2.8 x 10-7 M, it does not significantly inhibit the synthesis of DNA, RNA, or proteins.[1]
The following table provides a comparative overview of this compound and other well-established bactericidal and bacteriostatic agents. The classification of an antibiotic can be determined by the ratio of its Minimum Bactericidal Concentration (MBC) to its Minimum Inhibitory Concentration (MIC). An MBC/MIC ratio of ≤ 4 typically indicates bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[6]
| Antimicrobial Agent | Class | Primary Mechanism of Action | General Classification | Target Organisms (Examples) |
| This compound | Not Classified | Cell membrane and cell wall lipid disruption | Bacteriostatic | Mycobacterium smegmatis |
| Penicillins | β-lactams | Inhibit cell wall synthesis | Bactericidal | Gram-positive and some Gram-negative bacteria |
| Fluoroquinolones | Quinolones | Inhibit DNA replication | Bactericidal | Broad-spectrum (Gram-positive and Gram-negative) |
| Aminoglycosides | Aminoglycosides | Inhibit protein synthesis (30S subunit) | Bactericidal | Gram-negative bacteria |
| Tetracyclines | Tetracyclines | Inhibit protein synthesis (30S subunit) | Bacteriostatic | Broad-spectrum (Gram-positive, Gram-negative, atypical) |
| Macrolides | Macrolides | Inhibit protein synthesis (50S subunit) | Bacteriostatic | Gram-positive and atypical bacteria |
| Sulfonamides | Sulfonamides | Inhibit folic acid synthesis | Bacteriostatic | Broad-spectrum (Gram-positive and Gram-negative) |
Experimental Protocols
Accurate determination of bactericidal versus bacteriostatic activity relies on standardized laboratory procedures to measure the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a commonly used technique.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Serial Dilutions: Prepare a series of twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculate with Bacteria: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. Further dilute the bacterial suspension and add a standardized inoculum to each well, resulting in a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Controls: Include a positive control well (broth and bacteria, no compound) to ensure bacterial growth and a negative control well (broth only) to check for contamination.
-
Incubation: Incubate the microtiter plate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Pipettes and sterile tips
-
Incubator
-
Spreader or sterile loops
Procedure:
-
Subculturing from MIC wells: Following the determination of the MIC, take a small aliquot (e.g., 10-100 µL) from the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Plating: Spread the aliquot onto the surface of an appropriate agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Determine MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% kill of the initial inoculum.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for determining bactericidal vs. bacteriostatic properties.
Caption: Proposed mechanism of action for this compound.
References
- 1. Mode of action of this compound on Mycobacterium smegmatis ATCC 607 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. droracle.ai [droracle.ai]
- 4. foamid.com [foamid.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Deoxypheganomycin D: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of Deoxypheganomycin D based on established safety protocols for handling potent research compounds. No specific safety data sheet (SDS) for this compound detailing its disposal is publicly available. Therefore, it is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines. This compound is intended for research use only.[1]
This compound is an antimycobacterial inhibitor.[2][3] As with many bioactive compounds used in research, proper disposal is crucial to ensure personnel safety and environmental protection. The following procedures are based on best practices for the disposal of antibiotic and potentially cytotoxic chemical waste in a laboratory setting.
I. Risk Assessment and Personal Protective Equipment (PPE)
Before handling this compound, a thorough risk assessment should be conducted. Due to the lack of specific toxicity data, it is prudent to handle this compound as a potentially hazardous substance. Appropriate PPE should be worn at all times, including:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Disposable nitrile gloves (double-gloving is recommended)
II. Waste Segregation and Collection
Proper segregation of waste is the most critical step in the disposal process. All waste streams contaminated with this compound should be treated as hazardous chemical waste.
| Waste Category | Description | Collection Container |
| Solid Waste | Contaminated lab supplies: pipette tips, microfuge tubes, gloves, bench paper, and other disposable items that have come into contact with this compound. | Labeled, leak-proof, and puncture-resistant container designated for hazardous chemical waste. The container should be clearly marked with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution. |
| Liquid Waste | Unused or expired stock solutions of this compound. Contaminated media and buffers. | Sealable, chemical-resistant container (e.g., a designated waste carboy) clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentration. Do not mix with other chemical waste streams unless approved by your institution's EHS department. |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with this compound. | A designated sharps container for chemically contaminated sharps. This container must be puncture-resistant, leak-proof, and clearly labeled. |
| Empty Product Vial | The original vial that contained the solid this compound powder. | The empty, unrinsed vial should be placed in the solid hazardous chemical waste container. |
| Contaminated Glassware | Reusable glassware (e.g., flasks, beakers) that has been in contact with this compound. | Decontaminate glassware using a chemical inactivation method (see Section III) before washing. If chemical inactivation is not feasible, the glassware should be disposed of as solid hazardous waste. |
III. Decontamination and Disposal Procedures
Given that this compound is an antibiotic, standard autoclaving may not be sufficient for its deactivation, as some antibiotics are heat-stable. Therefore, chemical inactivation is the recommended approach for decontamination where feasible.
Decontamination of Surfaces and Equipment:
In the event of a spill or for routine cleaning of work surfaces and non-disposable equipment, a chemical decontamination procedure should be followed. The choice of decontaminating agent will depend on institutional protocols. Commonly used agents for potent compounds include solutions of sodium hypochlorite, followed by a rinse with a neutralizing agent like sodium thiosulfate, and then water.
Disposal of Collected Waste:
Once waste is collected and properly containerized, it must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound waste down the drain or in the regular trash.[4][5]
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
In the absence of specific data, treating this compound with a high degree of caution is the most responsible approach. Always prioritize safety and adhere to the established protocols of your institution.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. danielshealth.ca [danielshealth.ca]
- 3. Antibiotics (in cell and bacterial cultures) - Security information - Örebro University [oru.se]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
Essential Safety and Logistical Guidance for Handling Deoxypheganomycin D
Disclaimer: This document provides general guidance for handling Deoxypheganomycin D based on available information for research-grade chemicals. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this compound should be handled with caution as a substance of unknown toxicity. Researchers should consult with their institution's Environmental Health and Safety (EHS) department for a formal risk assessment before commencing any work.
This compound is a specific inhibitor of mycobacteria intended for research use only and is not for human or veterinary use.[1] While it is shipped as a non-hazardous chemical, prudent laboratory practices are essential to ensure personnel safety and prevent contamination.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling chemical powders of unknown toxicity. The following table summarizes the recommended PPE for various stages of handling this compound.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Dry Powder) | - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles- N95 Respirator or higher | To prevent inhalation of fine particles and minimize skin and eye contact. |
| Solution Preparation and Handling | - Disposable Nitrile Gloves- Lab Coat- Safety Glasses | To protect against splashes of the chemical dissolved in a solvent. |
| Spill Cleanup | - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat or Disposable Gown- Safety Goggles- N95 Respirator or higher- Shoe Covers (for larger spills) | To provide comprehensive protection during cleanup of potentially hazardous material. |
| Waste Disposal | - Disposable Nitrile Gloves- Lab Coat- Safety Glasses | To prevent contact with contaminated waste materials. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the integrity of the research.
1. Preparation and Weighing:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Before weighing, ensure the analytical balance is clean and placed on a stable surface.
-
Don all required PPE for handling dry powder.
-
Carefully open the container with the solid powder.
-
Use a clean spatula to transfer the desired amount of this compound to a pre-tared, sealed container to minimize the generation of airborne dust.
-
Close the primary container immediately after weighing.
-
Clean the spatula and the weighing area with a damp cloth or paper towel to collect any residual powder. Dispose of the cleaning materials as hazardous waste.
2. Solution Preparation:
-
This compound is soluble in DMSO.[1]
-
Work within a chemical fume hood.
-
Add the desired solvent to the container with the pre-weighed this compound.
-
Cap the container and mix by vortexing or gentle agitation until the solid is completely dissolved.
3. Storage:
-
Solid Form: Store in a dry, dark place. For short-term storage (days to weeks), maintain a temperature of 0 - 4°C. For long-term storage (months to years), store at -20°C.[1]
-
In Solution (Stock Solution): For short-term storage (days to weeks), keep at 0 - 4°C. For long-term storage (months), store at -20°C.[1]
Emergency Procedures: Spill and Exposure Response
Spill Response:
-
Evacuate: Immediately alert others in the vicinity and evacuate the affected area.
-
Isolate: Close the doors to the laboratory to contain any airborne powder.
-
Assess: From a safe distance, assess the extent of the spill. If the spill is large or you are unsure how to proceed, contact your institution's EHS department.
-
Cleanup (for small, manageable spills):
-
Don the appropriate PPE for spill cleanup.
-
Gently cover the spill with absorbent pads or paper towels to prevent further dispersal.
-
If it is a powder spill, carefully dampen the absorbent material with water (if the substance is not water-reactive) to minimize dust.
-
Work from the outside of the spill inwards, carefully collecting the absorbed material and placing it into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a final rinse with water.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste: Collect all contaminated solid waste, including used PPE, weighing papers, and cleaning materials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Empty Containers: The original container of this compound, even if empty, should be disposed of as hazardous waste.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Final Recommendation: The information provided here is intended to supplement, not replace, formal laboratory safety training and institutional protocols. Given the absence of a specific Safety Data Sheet for this compound, a conservative approach to handling, including the use of engineering controls and comprehensive personal protective equipment, is strongly advised. Always consult your institution's chemical hygiene plan and safety professionals before working with any new or unfamiliar chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
